(Rac)-BIO8898
Description
BenchChem offers high-quality (Rac)-BIO8898 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-BIO8898 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H64N8O6 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-4-pyridinyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67)/t42-,43-,48-/m0/s1 |
InChI Key |
WJYLSDLKLWXYML-CHQPKSDDSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCC[C@H]4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCC[C@H]8CN9CCCC9 |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCCC4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCCC8CN9CCCC9 |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-BIO8898 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-BIO8898
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BIO8898 is a small molecule inhibitor that targets the tumor necrosis factor (TNF) family cytokine, CD40 ligand (CD40L or CD154). Its unique mechanism of action involves the disruption of the native trimeric structure of CD40L, a process termed "subunit fracture."[1] By intercalating between two of the three subunits of the CD40L homotrimer, BIO8898 induces a conformational change that breaks the protein's three-fold symmetry.[1][2][3] This structural disruption consequently inhibits the binding of CD40L to its receptor, CD40, thereby blocking downstream signaling pathways. This guide provides a detailed overview of the mechanism, supporting quantitative data, experimental protocols, and visual representations of the key processes.
Core Mechanism of Action: CD40L Trimer Disruption
The primary mechanism of action of BIO8898 is the allosteric inhibition of the CD40L-CD40 protein-protein interaction (PPI).[4] Unlike competitive inhibitors that bind to the receptor-binding site, BIO8898 targets the interface between the subunits of the constitutively trimeric CD40L protein.[1][2]
A high-resolution co-crystal structure reveals that a single molecule of BIO8898 binds deeply within a hydrophobic pocket between two of the three CD40L subunits.[1][2] This intercalation physically pushes the subunits apart, leading to a "translational splitting" of the trimer and disrupting its native three-fold symmetry.[2][3] While the binding of BIO8898 is reversible and does not cause the complete dissociation of the trimer, the resulting distorted conformation of the CD40L complex is rendered functionally inactive.[2][3] This prevents its high-affinity binding to the CD40 receptor, which requires cooperative contact with two adjacent CD40L monomers.[4]
This "subunit fracture" mechanism represents a novel approach to inhibiting constitutively oligomeric proteins.[1]
Quantitative Data
The inhibitory activity of BIO8898 has been quantified in biochemical and cellular assays. The following table summarizes the key potency data.
| Assay Type | Description | Parameter | Value | Reference |
| Biochemical Binding Assay | Inhibition of soluble myc-tagged CD40L binding to a CD40-Ig fusion protein. | IC50 | ~25 µM | [1][2][3][4][5] |
| Cellular Apoptosis Assay | Inhibition of CD40L-induced apoptosis in a cellular model. | Activity | Dose-dependent inhibition | [1][2][3][4][5] |
Experimental Protocols
Biochemical Binding Assay: Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA)
This assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to its receptor, CD40.
Methodology:
-
Plate Coating: A CD40-Ig fusion protein, consisting of the extracellular domain of CD40 fused to the Fc region of human IgG1, is coated onto an assay plate.
-
Incubation: Myc-tagged soluble CD40L is pre-incubated with varying concentrations of BIO8898.
-
Binding Reaction: The BIO8898/CD40L mixture is then added to the CD40-Ig coated plate, allowing for the binding of active CD40L.
-
Detection: A europium-labeled anti-myc antibody is added as the detection reagent. This antibody binds to the myc-tagged CD40L that has successfully bound to the CD40-Ig on the plate.
-
Signal Quantification: After washing away unbound reagents, the lanthanide fluorescence signal is measured. The intensity of the signal is proportional to the amount of CD40L bound to the plate.
-
Data Analysis: The concentration of BIO8898 that results in a 50% reduction in the fluorescence signal is determined as the IC50 value.[1]
Cellular Apoptosis Assay
This assay assesses the functional consequence of CD40L inhibition by BIO8898 in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that undergoes apoptosis in response to CD40L signaling is utilized.
-
Treatment: The cells are treated with a combination of mycCD40L (3 ng/ml) and cycloheximide (B1669411) (50 μg/ml) to induce apoptosis.
-
Inhibitor Addition: Concurrently, the cells are incubated with varying concentrations of BIO8898 (e.g., 0-100 µM) for a specified duration (e.g., 3 days).[5]
-
Apoptosis Measurement: The extent of apoptosis is quantified using a suitable method, such as measuring caspase activity or using Annexin V staining followed by flow cytometry.
-
Data Analysis: The ability of BIO8898 to inhibit apoptosis is evaluated in a dose-dependent manner.[5]
Visualizations
CD40-CD40L Signaling Pathway
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898: A Technical Guide to CD40-CD154 Inhibition
This in-depth technical guide provides a comprehensive overview of (Rac)-BIO8898, a small molecule inhibitor of the CD40-CD154 co-stimulatory interaction. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of targeting this critical immune checkpoint.
Core Concepts: The CD40-CD154 Signaling Axis
The interaction between CD40, a receptor on antigen-presenting cells (APCs), and its ligand CD154 (also known as CD40L) on activated T-cells, is a crucial co-stimulatory signal essential for a robust immune response.[1][2] This signaling pathway governs a multitude of cellular events, including B-cell proliferation, differentiation, antibody class switching, and the formation of germinal centers.[1][3] Dysregulation of the CD40-CD154 axis is implicated in various autoimmune diseases and transplant rejection, making it a prime target for therapeutic intervention.[2][3][4]
(Rac)-BIO8898: A Novel Inhibitor
(Rac)-BIO8898 is a synthetic, small molecule inhibitor designed to disrupt the CD40-CD154 interaction.[5][6] Its chemical name is (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid.[5]
Mechanism of Action: Subunit Fracture
Unlike traditional inhibitors that target the receptor-ligand binding interface on the protein surface, BIO8898 employs a unique "subunit fracture" mechanism.[5][7] The CD40 ligand (CD40L) exists as a homotrimer.[5] BIO8898 intercalates deeply between two of the three subunits of the CD40L trimer.[5][7] This binding event disrupts the constitutive protein-protein interface, breaks the three-fold symmetry of the protein, and induces conformational changes that ultimately prevent its binding to the CD40 receptor.[5][7] One molecule of BIO8898 binds per CD40L trimer in a reversible manner, forming a stable complex without causing the dissociation of the trimer.[5]
Data Presentation
The following tables summarize the quantitative data available for (Rac)-BIO8898.
Table 1: In Vitro Efficacy of (Rac)-BIO8898
| Assay | Description | Result | Reference |
| CD40L-CD40-Ig Binding Assay | Inhibition of soluble myc-tagged CD40L binding to a plate coated with a CD40-Ig fusion protein, measured by DELFIA. | IC50 ≈ 25 µM | [5] |
| CD40L-Induced Apoptosis Assay | Inhibition of CD40L-induced apoptosis in a baby hamster kidney (BHK) cell line stably transfected with a chimeric CD40 receptor. Cell viability was measured by MTT staining. | Dose-dependent inhibition observed. The dose-response did not reach saturation due to solubility limitations at high concentrations. The estimated EC50 from the available data is approximately 69 µM. | [5] |
Table 2: Dose-Response of (Rac)-BIO8898 in CD40L-Induced Apoptosis Assay
| BIO8898 Concentration (µM) | Inhibition of Apoptosis (Arbitrary Units of Absorbance at 590 nm) |
| 0 | Baseline Apoptosis |
| ~1 | Minimal Inhibition |
| ~10 | Moderate Inhibition |
| ~100 | Significant Inhibition |
Note: The exact absorbance values were not provided in the source material; this table represents the qualitative dose-dependent trend described.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of (Rac)-BIO8898.
Synthesis of (Rac)-BIO8898
The synthesis of BIO8898 is a multi-step process as described by Rebek and co-workers.[5] The key steps involve the synthesis of intermediate compounds, ultimately leading to the final product. The detailed synthetic scheme involves the preparation of (S)-N-(biphenyl-3-ylmethyl)-4-bromo-6-(2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-picolinamide, followed by several coupling and deprotection steps to yield (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid.[5]
CD40L-CD40-Ig Binding Assay (DELFIA)
This assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to its receptor.
Materials:
-
96-well assay plates
-
CD40-Ig fusion protein
-
myc-tagged soluble CD40L (mycCD40L)
-
(Rac)-BIO8898
-
Europium-labeled anti-myc antibody
-
DELFIA Assay Buffer
-
DELFIA Enhancement Solution
-
Plate reader capable of time-resolved fluorescence
Protocol:
-
Coat the 96-well assay plates with CD40-Ig fusion protein and incubate overnight.
-
Wash the plates to remove unbound CD40-Ig.
-
Block the plates to prevent non-specific binding.
-
Prepare a solution of 40 ng/ml mycCD40L.
-
Prepare serial dilutions of (Rac)-BIO8898.
-
Add the mycCD40L solution and the different concentrations of BIO8898 to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound mycCD40L and inhibitor.
-
Add the Europium-labeled anti-myc antibody to each well and incubate.
-
Wash the plates to remove unbound detection antibody.
-
Add DELFIA Enhancement Solution to each well.
-
Read the time-resolved fluorescence using a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a single-site binding equation.[5]
CD40L-Induced Apoptosis Assay (MTT Assay)
This cellular assay assesses the functional consequence of CD40-CD154 inhibition by BIO8898.
Materials:
-
Baby hamster kidney (BHK) cells stably transfected with a chimeric CD40-TNFRp75 receptor
-
Cell culture medium
-
myc-tagged soluble CD40L (mycCD40L)
-
(Rac)-BIO8898
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed the transfected BHK cells in 96-well plates and allow them to adhere.
-
Prepare serial dilutions of (Rac)-BIO8898 in cell culture medium.
-
Add the BIO8898 dilutions to the respective wells.
-
Add 3 ng/ml mycCD40L and 50 µg/ml cycloheximide to induce apoptosis.
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a spectrophotometer. A higher absorbance indicates more viable cells and thus, greater inhibition of apoptosis.
-
Subtract the absorbance of control wells (containing DMSO but no BIO8898) from each measurement.
-
Plot the absorbance against the logarithm of the BIO8898 concentration to generate a dose-response curve.[5]
Mandatory Visualizations
CD40-CD154 Signaling Pathway
Caption: Simplified CD40-CD154 signaling cascade.
Mechanism of (Rac)-BIO8898 Inhibition
Caption: (Rac)-BIO8898 intercalates into the CD40L trimer, preventing receptor binding.
Experimental Workflow for (Rac)-BIO8898 Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of (Rac)-BIO8898.
References
- 1. CD40 Induces Apoptosis in Carcinoma Cells through Activation of Cytotoxic Ligands of the Tumor Necrosis Factor Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (2r)-{[(2'-[(Biphenyl-3-Ylmethyl)carbamoyl]-6'-{[(2r)-2-(Pyrrolidin-1-Ylmethyl)pyrrolidin-1-Yl]carbonyl}-6-{[(2r)-2-(1h-Pyrrol-1-Ylmethyl)pyrrolidin-1-Yl]carbonyl}-4,4'-Bipyridin-2-Yl)carbonyl]amino}(Cyclohexyl)ethanoic Acid | C53H60N8O6 | CID 52942828 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Rac)-BIO8898 Subunit Fracture Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a small molecule inhibitor that targets the CD40 ligand (CD40L or CD154), a member of the tumor necrosis factor (TNF) superfamily.[1][2] CD40L is a homotrimeric protein crucial for co-stimulatory signaling in the immune system, and its interaction with its receptor, CD40, is a key therapeutic target for autoimmune diseases and other inflammatory conditions.[3][4] This technical guide provides an in-depth overview of the unique "subunit fracture" mechanism of action employed by (Rac)-BIO8898 to inhibit the CD40-CD40L interaction. The information presented herein is compiled from foundational research and is intended to provide a detailed resource for researchers and drug development professionals working in this area.
Mechanism of Action: Subunit Fracture
Unlike traditional inhibitors that target the surface of a protein, (Rac)-BIO8898 operates through a novel subunit fracture mechanism.[1][2] A high-resolution co-crystal structure of the inhibitor-target complex has revealed that BIO8898 binds by intercalating deeply between two of the three subunits of the CD40L homotrimer.[1][2] This intercalation accesses the core of the trimer, disrupting its native three-fold symmetry.[1][2]
This binding event does not cause the complete dissociation of the trimer into monomers.[1] Instead, it induces a "fracture" in the subunit interface, leading to significant conformational changes.[1][2] The binding of one molecule of BIO8898 per CD40L trimer is sufficient to distort the complex and inhibit its binding to the CD40 receptor.[1][2] The binding is reversible, and the resulting complex is stable.[1]
The binding pocket for BIO8898 is predominantly hydrophobic, but the inhibitor also forms several hydrogen bonds with the protein.[1][2] This unique mechanism of action, which targets a constitutive protein-protein interface, represents a promising strategy for the inhibition of other trimeric cytokines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization of (Rac)-BIO8898's activity and structure.
| Parameter | Value | Assay | Reference |
| IC50 | ~25 µM | Soluble CD40L binding to CD40-Ig | [1][5] |
| Binding Stoichiometry | 1 molecule per protein trimer | X-ray Crystallography | [1][2] |
| Parameter | Value | Reference |
| Resolution | 2.5 Å | [2] |
| PDB Code | 3LKJ | [6] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the subunit fracture mechanism of (Rac)-BIO8898 are provided below.
Soluble CD40L Binding Assay (DELFIA)
This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of (Rac)-BIO8898.
Materials:
-
CD40-Ig fusion protein
-
myc-tagged soluble CD40L (mycCD40L)
-
(Rac)-BIO8898
-
Europium-labeled anti-myc antibody
-
Assay plates
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) reagents
Protocol:
-
Coat the assay plates with CD40-Ig fusion protein.
-
Add varying concentrations of (Rac)-BIO8898 to the wells.
-
Add a constant concentration of mycCD40L (e.g., 40 ng/ml) to the wells.
-
Incubate for 1 hour to allow for binding.
-
Wash the plates to remove unbound reagents.
-
Add Europium-labeled anti-myc antibody as the detection reagent.
-
Measure the time-resolved fluorescence using a suitable plate reader to quantify the amount of bound mycCD40L.
-
Calculate the IC50 value by fitting the data to a single-site binding equation.[1]
CD40L-Dependent Cell Apoptosis Assay
This cell-based assay was used to confirm the functional activity of (Rac)-BIO8898 in a cellular context.
Cell Line:
-
Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor. This receptor consists of the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNF family receptor TNFRp75.[1]
Materials:
-
Transfected BHK cells
-
mycCD40L (e.g., 3 ng/ml)
-
Cycloheximide (e.g., 50 µg/ml)
-
(Rac)-BIO8898
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium and reagents
Protocol:
-
Seed the transfected BHK cells in assay plates.
-
Treat the cells with varying concentrations of (Rac)-BIO8898.
-
Induce apoptosis by adding mycCD40L and cycloheximide. Ligation of the chimeric CD40 receptor by CD40L triggers apoptosis via the TNFRp75 death domain.[1]
-
Incubate the cells for a specified period (e.g., 2 days).[1]
-
Measure cell viability using an MTT assay. In viable cells, mitochondrial reductases convert the MTT to a dark blue formazan (B1609692) product, which can be quantified by measuring absorbance at 590 nm.[1][2]
-
A higher absorbance indicates a greater number of viable cells, and therefore, greater inhibition of CD40L-induced apoptosis.[1]
X-ray Crystallography of the BIO8898/CD40L Complex
This structural biology technique provided the definitive evidence for the subunit fracture mechanism.
Protocol:
-
Co-crystallize the soluble extracellular domain of CD40L with (Rac)-BIO8898.
-
Collect X-ray diffraction data from the resulting crystals.
-
Process the diffraction data and solve the crystal structure.
-
Refine the structure to a high resolution (e.g., 2.5 Å).[2]
-
Analyze the electron density maps to unambiguously determine the binding orientation of (Rac)-BIO8898 within the CD40L trimer. An unbiased sigma-A weighted omit map can be used to confirm the compound's position and orientation.[2]
-
Examine the protein-ligand interactions, including hydrogen bonds and hydrophobic contacts.
-
Compare the structure of the BIO8898-bound CD40L with the unbound (native) structure to characterize the conformational changes and the disruption of the trimer's three-fold symmetry.[1]
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of (Rac)-BIO8898 action on the CD40L trimer.
References
- 1. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Function of (Rac)-BIO8898
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BIO8898 is a small molecule inhibitor that potently targets the interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40.[1][2][3][4] This technical guide provides a comprehensive overview of its function, mechanism of action, and the experimental protocols used to characterize its activity.
Core Function and Mechanism of Action
(Rac)-BIO8898 functions as an inhibitor of the CD40-CD154 signaling pathway, a critical co-stimulatory interaction in the immune system. The primary mechanism of action is unique and has been described as a "subunit fracture mechanism".[5][6]
CD40L is a homotrimeric protein, meaning it is composed of three identical protein subunits. (Rac)-BIO8898 exerts its inhibitory effect by physically intercalating between two of these subunits within the CD40L trimer.[5][6] This binding event disrupts the native three-fold symmetry of the CD40L molecule.[5][6][7] The structural disruption prevents CD40L from effectively binding to its receptor, CD40, thereby inhibiting the downstream signaling cascade.[5][6][7] A co-crystal structure of BIO8898 bound to CD40L has confirmed this binding mode, showing the inhibitor molecule deeply nestled between two of the three subunits.[5][6]
This inhibition of the CD40-CD40L interaction has been shown to have functional consequences, including the inhibition of CD40L-induced apoptosis in cellular assays.[1][5][6]
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of (Rac)-BIO8898 action on the CD40L-CD40 signaling pathway.
Quantitative Data
The inhibitory activity of (Rac)-BIO8898 has been quantified in biochemical assays. The key data point is its half-maximal inhibitory concentration (IC50) for the disruption of the CD40L-CD40 interaction.
| Parameter | Value | Assay Condition | Reference |
| IC50 | ~25 µM | Inhibition of soluble CD40L binding to CD40-Ig | [1][2][3][4][5][6][7][8][9] |
Experimental Protocols
The characterization of (Rac)-BIO8898's function has relied on specific biochemical and cell-based assays. Below are the methodologies for the key experiments cited in the literature.
CD40L-CD40 Binding Inhibition Assay (DELFIA)
This assay quantifies the ability of (Rac)-BIO8898 to inhibit the binding of CD40L to its receptor, CD40.
Experimental Workflow:
Caption: Workflow for the DELFIA-based CD40L-CD40 binding inhibition assay.
Methodology:
-
Plate Coating: Assay plates are coated with a CD40-Ig fusion protein, which consists of the extracellular domain of CD40 fused to the Fc region of human IgG1.[5]
-
Binding Reaction: A fixed concentration of myc-tagged soluble CD40L (mycCD40L) is mixed with varying concentrations of (Rac)-BIO8898. This mixture is then added to the CD40-Ig coated wells.[5]
-
Incubation: The plate is incubated to allow for the binding of mycCD40L to the immobilized CD40-Ig.
-
Detection: After incubation, the plate is washed to remove unbound mycCD40L. A Europium-labeled anti-myc antibody is then added, which binds to the captured mycCD40L.[5]
-
Signal Quantification: Following another wash step, an enhancement solution is added to dissociate the Europium ions, which are then measured using a time-resolved fluorometer. The resulting signal is proportional to the amount of mycCD40L bound to the plate.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence signal against the concentration of (Rac)-BIO8898 and fitting the data to a single-site binding equation.[5]
CD40L-Induced Apoptosis Inhibition Assay
This cell-based assay assesses the functional consequence of inhibiting the CD40-CD40L interaction by measuring the ability of (Rac)-BIO8898 to prevent CD40L-mediated cell death.
Methodology:
-
Cell Culture: A suitable cell line that undergoes apoptosis upon CD40L stimulation is used.
-
Treatment: Cells are treated with a combination of mycCD40L and cycloheximide (B1669411) to induce apoptosis. Concurrently, varying concentrations of (Rac)-BIO8898 are added to the cell cultures.[1]
-
Incubation: The cells are incubated for a period sufficient to induce apoptosis, typically several days.[1]
-
Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial reductases convert the MTT reagent into a colored formazan (B1609692) product, which can be quantified by measuring absorbance.[5]
-
Data Analysis: The absorbance values are plotted against the concentration of (Rac)-BIO8898 to determine the dose-dependent inhibition of CD40L-induced apoptosis. The EC50 value, the concentration at which 50% of the apoptotic effect is inhibited, can be calculated from this curve.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cenmed.com [cenmed.com]
- 9. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
(Rac)-BIO8898: A Technical Guide to a CD40 Ligand Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule (Rac)-BIO8898, a notable inhibitor of the CD40 ligand (CD40L, also known as CD154 or TNFSF5). The document details its mechanism of action, quantitative binding data, experimental methodologies for its characterization, and the relevant signaling pathways.
Core Mechanism of Action
(Rac)-BIO8898 functions as a protein-protein interaction (PPI) inhibitor, specifically targeting the trimeric cytokine CD40L.[1][2][3][4][5] Unlike conventional inhibitors that bind to surface epitopes, BIO8898 employs a unique "subunit fracture" mechanism.[1][2][3][4][5] The molecule intercalates deeply between two of the three subunits of the CD40L homotrimer.[1][2][3][4] This binding event disrupts the protein's three-fold symmetry and induces conformational changes, thereby preventing its interaction with its cognate receptor, CD40.[1][3] This reversible binding is stable and does not lead to the complete dissociation of the trimer.[1][4]
Quantitative Data
The inhibitory potency of (Rac)-BIO8898 has been quantified in both biochemical and cellular assays. The following table summarizes the key quantitative metrics.
| Parameter | Value | Assay Type | Target Interaction | Reference |
| IC50 | ~25 µM | Biochemical (DELFIA) | Soluble CD40L binding to CD40-Ig | [1][2][3][6][7][8] |
| Cellular Potency | Within ~3-fold of biochemical IC50 | Cellular (Apoptosis Assay) | Inhibition of CD40L-induced apoptosis | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for the key experiments used to characterize (Rac)-BIO8898.
CD40L-CD40 Binding Inhibition Assay (Dissociation-Enhanced Lanthanide Fluorescence Immunoassay - DELFIA)
This biochemical assay quantifies the ability of (Rac)-BIO8898 to inhibit the binding of CD40L to its receptor, CD40.
Materials:
-
High-binding 96-well microplates
-
Recombinant human CD40-Ig fusion protein
-
Recombinant human myc-tagged CD40L
-
(Rac)-BIO8898
-
Europium-labeled anti-myc antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
DELFIA Enhancement solution
-
Time-resolved fluorescence plate reader
Procedure:
-
Coating: Coat the microplate wells with CD40-Ig fusion protein overnight at 4°C.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound protein.
-
Blocking: Block the wells with an appropriate blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Incubation: Add serial dilutions of (Rac)-BIO8898 to the wells.
-
Ligand Addition: Add a constant concentration of myc-tagged CD40L to the wells and incubate for 1 hour at room temperature.
-
Detection Antibody: After washing, add Europium-labeled anti-myc antibody and incubate for 1 hour.
-
Signal Development: After a final wash, add DELFIA Enhancement solution to each well.
-
Measurement: Read the time-resolved fluorescence using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of (Rac)-BIO8898 and determine the IC50 value by fitting the data to a dose-response curve.
CD40L-Dependent Apoptosis Assay
This cell-based assay assesses the functional consequence of CD40L inhibition by measuring the reduction in CD40L-induced apoptosis.
Materials:
-
A cell line responsive to CD40L-induced apoptosis (e.g., baby hamster kidney (BHK) cells transfected with a chimeric CD40 receptor).
-
(Rac)-BIO8898
-
Recombinant human CD40L
-
Cycloheximide (B1669411) (to sensitize cells to apoptosis)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of (Rac)-BIO8898 for a predetermined period.
-
Apoptosis Induction: Add CD40L and cycloheximide to the wells to induce apoptosis.
-
Incubation: Incubate the cells for a sufficient time to allow for apoptosis to occur (e.g., 24-72 hours).
-
Viability Measurement: Add the chosen cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the percentage of apoptosis inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the biological and experimental frameworks are provided below to enhance understanding.
Caption: CD40-CD40L signaling pathway and the inhibitory action of (Rac)-BIO8898.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898 Binding Site on CD40L: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding interaction between the small molecule inhibitor (Rac)-BIO8898 and its target, the CD40 Ligand (CD40L), a key co-stimulatory molecule in the immune system. The inhibition of the CD40-CD40L interaction is a promising therapeutic strategy for autoimmune diseases.
Executive Summary
(Rac)-BIO8898 is a small molecule inhibitor of the CD40-CD40L interaction.[1] It operates through a novel "subunit fracture" mechanism, binding directly to the homotrimeric CD40L protein.[2] This binding event does not cause the dissociation of the trimer but instead induces a conformational change that disrupts the protein's three-fold symmetry and allosterically inhibits its binding to the CD40 receptor.[3][4] A co-crystal structure of the (Rac)-BIO8898-CD40L complex has been solved, revealing a deep, hydrophobic binding pocket at the interface of two CD40L subunits.[2][3][5] The interaction is characterized by an IC50 of approximately 25 µM.[2][3][4][5][6] This whitepaper will detail the binding site, mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate this interaction.
The (Rac)-BIO8898 Binding Site and Mechanism of Action
The binding of (Rac)-BIO8898 to CD40L is unique in that it does not target a surface pocket but rather intercalates deeply between two of the three subunits of the CD40L homotrimer.[2][3][4][7] This binding event breaks the native three-fold symmetry of the CD40L molecule.[2][3][4] One molecule of (Rac)-BIO8898 binds to each CD40L trimer.[2][3][4]
The binding pocket is predominantly hydrophobic, with contributions from aromatic residues.[4][5] The interaction is further stabilized by a number of hydrogen bonds.[2][3][4] The binding of (Rac)-BIO8898 is reversible and does not lead to the dissociation of the CD40L trimer.[3][4]
Interacting Residues
The co-crystal structure of (Rac)-BIO8898 in complex with CD40L (PDB ID: 3LKJ) has identified the specific amino acid residues that form the binding pocket.[5] These residues are located at the interface of subunits A and C of the trimer:
| Interacting Residue | CD40L Subunit(s) |
| Tyrosine 145 (Y145) | C |
| Tyrosine 146 (Y146) | C |
| Tyrosine 170 (Y170) | A, B, and C |
| Tyrosine 172 (Y172) | B and C |
| Histidine 224 (H224) | A, B, and C |
| Leucine 261 (L261) | A |
Quantitative Data
The inhibitory activity of (Rac)-BIO8898 on the CD40L-CD40 interaction has been quantified, along with the crystallographic data for the complex.
Inhibitory Potency
| Parameter | Value | Description |
| IC50 | ~25 µM | The concentration of (Rac)-BIO8898 that inhibits 50% of soluble CD40L binding to a CD40-Ig fusion protein.[2][3][4][5][6] |
| Presumed Kd | ≤ 25 µM | The dissociation constant is presumed to be less than or equal to the IC50 value. |
Crystallographic Data
| PDB ID | 3LKJ |
| Resolution | 2.50 Å |
| R-Value Work | 0.226 |
| R-Value Free | 0.305 |
Signaling Pathway Inhibition
(Rac)-BIO8898 inhibits the initial step of the CD40 signaling cascade by preventing the engagement of CD40L with its receptor, CD40, on antigen-presenting cells. This disruption prevents the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, thereby blocking downstream signaling pathways such as the canonical and non-canonical NF-κB pathways and the JAK/STAT pathway.
Experimental Protocols
The characterization of the (Rac)-BIO8898 interaction with CD40L involved several key experimental techniques.
CD40L-CD40 Binding Inhibition Assay (Dissociation-Enhanced Lanthanide Fluorescence Immunoassay - DELFIA)
This assay was used to determine the IC50 of (Rac)-BIO8898.[2]
Principle: A CD40-Ig fusion protein is coated onto an assay plate. Myc-tagged soluble CD40L (mycCD40L) is then added in the presence of varying concentrations of (Rac)-BIO8898. The amount of bound mycCD40L is detected using a Europium-labeled anti-myc antibody. The time-resolved fluorescence of Europium provides a highly sensitive measure of binding.
Methodology:
-
Coating: A CD40-Ig fusion protein is immobilized on the surface of a microtiter plate.
-
Incubation: A constant concentration of mycCD40L is mixed with a serial dilution of (Rac)-BIO8898 and added to the coated plate. The plate is incubated to allow for binding.
-
Detection: A Europium-labeled anti-myc antibody is added, which binds to the captured mycCD40L.
-
Washing: Unbound reagents are washed away.
-
Enhancement: A DELFIA enhancement solution is added to dissociate the Europium ions and form highly fluorescent chelates.
-
Measurement: The time-resolved fluorescence is measured, which is proportional to the amount of bound mycCD40L. The data is then used to calculate the IC50 value.
CD40L-Dependent Cellular Apoptosis Assay
This assay confirmed the activity of (Rac)-BIO8898 in a cellular context.[2]
Principle: A baby hamster kidney (BHK) cell line was engineered to express a chimeric receptor consisting of the extracellular domain of CD40 and the transmembrane and cytoplasmic domains of the TNF receptor p75 (TNFRp75). Ligation of this chimeric receptor by CD40L induces apoptosis. The inhibitory effect of (Rac)-BIO8898 on this process is then measured.
Methodology:
-
Cell Culture: BHK cells expressing the chimeric CD40-TNFRp75 receptor are cultured.
-
Treatment: The cells are treated with CD40L in the presence of varying concentrations of (Rac)-BIO8898.
-
Incubation: The cells are incubated to allow for the induction of apoptosis.
-
Apoptosis Measurement: Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTS or XTT) or flow cytometry-based methods (e.g., Annexin V/Propidium Iodide staining).
-
Data Analysis: The percentage of apoptotic cells is quantified, and the dose-dependent inhibition by (Rac)-BIO8898 is determined.
X-ray Crystallography
This technique was used to determine the three-dimensional structure of the (Rac)-BIO8898-CD40L complex.[2]
Methodology:
-
Protein Expression and Purification: Soluble CD40L is expressed and purified.
-
Co-crystallization: The purified CD40L is incubated with an excess of (Rac)-BIO8898 and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection: Crystals of the complex are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A model of the protein-ligand complex is built into the electron density and refined to yield the final high-resolution structure.
Conclusion
The interaction of (Rac)-BIO8898 with CD40L represents a novel mechanism for the inhibition of a protein-protein interaction within the TNF superfamily. By intercalating between subunits and disrupting the trimer's symmetry, (Rac)-BIO8898 effectively prevents the engagement of CD40L with its receptor, thereby blocking downstream immune activation signals. The detailed structural and functional data presented in this whitepaper provide a solid foundation for the further development of small molecule inhibitors targeting the CD40-CD40L pathway for the treatment of autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
A Technical Deep Dive into (Rac)-BIO8898: Structure, Activity, and a Novel Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of (Rac)-BIO8898, a small molecule inhibitor of the CD40 ligand (CD40L), a key cytokine in the tumor necrosis factor (TNF) family. While extensive structure-activity relationship (SAR) data for a series of (Rac)-BIO8898 analogs is not publicly available, this document focuses on the core understanding of its mechanism of action, leveraging detailed biochemical and crystallographic studies.
Quantitative Data Summary
(Rac)-BIO8898 has been identified as a potent inhibitor of the CD40L-CD40 interaction. The key quantitative measure of its activity is summarized below.
| Compound | Target | Assay Type | IC50 (µM) |
| (Rac)-BIO8898 | CD40 Ligand (CD40L) | Soluble CD40L binding to CD40-Ig | ~25[1][2][3][4][5][6] |
Mechanism of Action: A Subunit Fracture Approach
(Rac)-BIO8898 exhibits a novel mechanism of action for a small molecule inhibitor of a trimeric cytokine. Instead of binding to the surface of the CD40L trimer at the receptor-binding site, it intercalates deeply between two of the three subunits.[1][3][4][5] This "subunit fracture" mechanism disrupts the native threefold symmetry of the protein, leading to conformational changes that render the protein inactive and unable to bind to its receptor, CD40.[1][3][4]
A co-crystal structure of BIO8898 with CD40L revealed that one molecule of the inhibitor binds per protein trimer.[1][3][4][6] This binding is reversible and does not cause the trimer to dissociate but stabilizes a distorted and inactive conformation.[1][3][4] The binding pocket is largely hydrophobic, and the inhibitor forms several hydrogen bonds with the protein.[1][3][4]
The following diagram illustrates the proposed signaling pathway inhibited by (Rac)-BIO8898.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 6. rcsb.org [rcsb.org]
(Rac)-BIO8898 role in apoptosis
An In-Depth Technical Guide on the Role of (Rac)-BIO8898 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-BIO8898 is a synthetic, small organic molecule that has been identified as a potent inhibitor of the tumor necrosis factor (TNF) family cytokine, CD40 ligand (CD40L, also known as CD154).[1][2][3] Its role in apoptosis is not as an inducer, but as an inhibitor of a specific apoptotic pathway . BIO8898 functions by disrupting the interaction between CD40L and its receptor, CD40. This interaction, in certain cellular contexts, can trigger a programmed cell death cascade.[1] By preventing this signaling event, BIO8898 effectively blocks CD40L-dependent apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with (Rac)-BIO8898's role in apoptosis.
Mechanism of Action: A Subunit Fracture Approach
Unlike traditional inhibitors that bind to the surface of a protein at its active site, BIO8898 employs a unique "subunit fracture" mechanism.[1][2][3] CD40L is a homotrimeric protein, meaning it is composed of three identical protein subunits that assemble to form the functional cytokine.
BIO8898 acts by intercalating deep within the core of the CD40L trimer, binding between two of the three subunits.[1][2] This binding event physically pushes the subunits apart, breaking the protein's native three-fold symmetry and distorting the receptor-binding sites.[1][4] Although the binding is reversible and does not cause the trimer to completely dissociate, the resulting conformational change renders the CD40L molecule inactive and incapable of binding to its CD40 receptor, thereby inhibiting downstream signaling.[1]
Quantitative Data
The inhibitory activity of (Rac)-BIO8898 has been quantified in both biochemical and cellular assays. The key findings are summarized in the table below.
| Assay Type | Parameter | Value | Cell Line/System | Notes |
| Biochemical Assay | IC50 | ~25 µM | Soluble CD40L binding to CD40-Ig | Measures the concentration of BIO8898 required to inhibit 50% of the binding between CD40L and its receptor.[1][2][3][4] |
| Cellular Assay | IC50 (estimated) | Within 3-fold of 25 µM | BHK cells with chimeric CD40/TNFRp75 receptor | Measures the concentration of BIO8898 required to inhibit 50% of CD40L-induced apoptosis. The exact value was limited by compound solubility.[4] |
Signaling Pathways
The primary signaling pathway influenced by BIO8898 in the context of apoptosis is the extrinsic pathway initiated by the CD40L-CD40 interaction. In the specific experimental systems used to characterize BIO8898, this leads to the activation of a death domain and subsequent apoptosis.
Caption: Mechanism of (Rac)-BIO8898 in inhibiting CD40L-mediated apoptosis.
Experimental Protocols
The following sections detail the methodologies used to characterize the role of BIO8898 in apoptosis.
CD40L-CD40 Binding Inhibition Assay (Biochemical)
This assay quantifies the ability of BIO8898 to directly interfere with the binding of CD40L to its receptor.
-
Objective: To determine the IC50 value of BIO8898 for the inhibition of the CD40L-CD40 interaction.
-
Methodology:
-
Plate Coating: A 96-well assay plate is coated with CD40-Ig, a fusion protein containing the extracellular domain of the CD40 receptor.
-
Compound Preparation: BIO8898 is serially diluted to create a range of concentrations for dose-response analysis.
-
Incubation: Soluble, myc-tagged CD40L (mycCD40L) is pre-incubated with the various concentrations of BIO8898.
-
Binding Reaction: The BIO8898/mycCD40L mixture is added to the CD40-Ig coated plate and incubated for one hour to allow binding.
-
Detection: The amount of bound mycCD40L is quantified using a europium-labeled anti-myc antibody. The signal is measured using Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA).
-
Data Analysis: The signal intensity at each BIO8898 concentration is used to calculate the percent inhibition, and the data is fitted to a single-site binding equation to determine the IC50 value.[1]
-
CD40L-Dependent Apoptosis Assay (Cellular)
This assay assesses the ability of BIO8898 to protect cells from apoptosis induced by CD40L.
-
Objective: To evaluate the functional activity of BIO8898 in a cellular context and determine its potency in inhibiting apoptosis.
-
Cell Line: Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor. This receptor consists of the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNFRp75, which contains a death domain.[1]
-
Methodology:
-
Cell Seeding: The engineered BHK cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with a constant concentration of CD40L in the presence of varying concentrations of BIO8898.
-
Incubation: The cells are incubated for 48 hours to allow for the induction of apoptosis.
-
Viability Measurement (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[1]
-
Viable cells with active mitochondrial respiration reduce the yellow MTT to a dark blue formazan (B1609692) product.[1]
-
The formazan is solubilized, and the absorbance is read on a plate reader.
-
-
Data Analysis: The absorbance values, which are proportional to the number of living cells, are used to generate a dose-response curve and calculate the potency of BIO8898 in inhibiting CD40L-induced cell death.[1]
-
Experimental and Logical Workflows
The logical flow for evaluating a compound like BIO8898 for its role in inhibiting apoptosis is depicted below.
Caption: Workflow for characterizing BIO8898's inhibitory effect on apoptosis.
Conclusion and Future Directions
(Rac)-BIO8898 represents a novel class of protein-protein interaction inhibitors that function through an allosteric, structure-disrupting mechanism.[4] Its documented role in apoptosis is as a specific inhibitor of the CD40L-CD40 signaling axis. This makes it a valuable research tool for studying the physiological and pathological roles of this pathway. For drug development professionals, the "subunit fracture" mechanism demonstrated by BIO8898 may offer a new strategy for targeting other challenging trimeric cytokines or protein complexes involved in disease. Future research could explore the efficacy of this and similar compounds in in vivo models of diseases where CD40L-mediated apoptosis plays a role, such as certain autoimmune conditions or graft-versus-host disease.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(Rac)-BIO8898: A Technical Guide to a Novel CD40-CD154 Interaction Inhibitor in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Rac)-BIO8898, a small molecule inhibitor of the critical CD40-CD154 co-stimulatory pathway. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: The CD40-CD154 Signaling Axis
The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD154) on activated T cells is a cornerstone of the adaptive immune response. This binding event triggers a cascade of downstream signaling that is essential for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of memory B cells.[1][2] Furthermore, this pathway enhances T cell activation and is crucial for the activation of other immune cells like macrophages and dendritic cells.[3][4] Given its central role, the CD40-CD154 axis is a prime therapeutic target for autoimmune diseases, transplant rejection, and certain cancers.[5][6][7]
(Rac)-BIO8898: A Unique Mechanism of Inhibition
(Rac)-BIO8898 is a synthetic organic molecule that inhibits the binding of CD154 to its receptor, CD40.[6] Its mechanism of action is distinct from many protein-protein interaction inhibitors. Instead of binding to the surface of the protein, BIO8898 intercalates deep between two subunits of the homotrimeric CD154 cytokine.[6][8] This "subunit fracture mechanism" disrupts the constitutive protein-protein interface, breaks the protein's three-fold symmetry, and ultimately renders the CD154 ligand incapable of effectively binding to CD40.[6] Notably, the binding of BIO8898 is reversible and does not lead to the complete dissociation of the CD154 trimer.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data for (Rac)-BIO8898's activity.
| Parameter | Value | Assay System | Reference |
| IC50 | ~25 µM | Soluble CD40L binding to CD40-Ig | [6] |
| EC50 | 69 µM (Note: Dose-response did not reach saturation due to solubility limits) | CD40L-induced apoptosis in BHK cells | [6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the CD40-CD154 signaling pathway and the inhibitory action of (Rac)-BIO8898.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving (Rac)-BIO8898. These are illustrative protocols and may require optimization for specific experimental conditions.
CD154-CD40 Binding Inhibition Assay (DELFIA-based)
This protocol describes a cell-free in vitro binding assay to quantify the inhibitory activity of (Rac)-BIO8898.[6]
Materials:
-
Recombinant human CD40-Ig fusion protein
-
Recombinant human myc-tagged CD40L (CD154)
-
(Rac)-BIO8898
-
Europium-labeled anti-myc antibody
-
96-well microtiter plates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
DELFIA Enhancement Solution
-
Time-resolved fluorescence plate reader
Procedure:
-
Plate Coating: Coat a 96-well microtiter plate with CD40-Ig (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer to remove unbound CD40-Ig.
-
Blocking: Block non-specific binding sites by incubating with assay buffer for 1-2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of (Rac)-BIO8898 in assay buffer.
-
Incubation: Add the (Rac)-BIO8898 dilutions to the wells, followed by the addition of a constant concentration of myc-CD154 (e.g., 40 ng/mL). Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection: Add europium-labeled anti-myc antibody diluted in assay buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 6 times with wash buffer.
-
Signal Development: Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.
-
Data Acquisition: Read the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of (Rac)-BIO8898 and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
CD40L-Induced Apoptosis Inhibition Assay (MTT-based)
This protocol outlines a cell-based assay to assess the ability of (Rac)-BIO8898 to inhibit CD40L-induced apoptosis.[6]
Materials:
-
Baby Hamster Kidney (BHK) cells stably transfected with a chimeric CD40-TNFRp75 receptor
-
Recombinant soluble CD40L (CD154)
-
(Rac)-BIO8898
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the BHK-CD40-TNFRp75 cells into a 96-well plate at a suitable density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (Rac)-BIO8898 in cell culture medium. Add the compound dilutions to the cells.
-
Apoptosis Induction: Add a predetermined concentration of soluble CD40L to induce apoptosis.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to untreated controls and determine the EC50 value.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for screening and characterizing small molecule inhibitors of the CD40-CD154 interaction.
In Vivo Studies and Future Directions
Currently, there is a notable lack of publicly available in vivo data for (Rac)-BIO8898. While a potential formulation for in vivo use has been described (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline), studies detailing its pharmacokinetics, pharmacodynamics, and efficacy in animal models of autoimmune disease or transplantation are not readily found in the scientific literature.[9]
Future research should focus on evaluating the in vivo properties of (Rac)-BIO8898 or its analogs. Key areas of investigation would include:
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In vivo efficacy: Testing the therapeutic potential of (Rac)-BIO8898 in relevant animal models, such as collagen-induced arthritis, experimental autoimmune encephalomyelitis (EAE), or allograft transplantation models.[10][11]
-
Pharmacodynamic studies: Assessing the modulation of immune responses in vivo, such as measuring changes in antibody production, T cell activation markers, and cytokine levels.
-
Toxicity and safety assessment: Evaluating the potential side effects of the compound.
The unique "subunit fracture" mechanism of (Rac)-BIO8898 presents an exciting avenue for the development of novel immunomodulatory therapies. Further preclinical development is necessary to translate this promising in vitro activity into potential clinical applications.
References
- 1. The CD40-CD154 interaction in B cell-T cell liaisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. abeomics.com [abeomics.com]
- 4. Update on CD40 and CD154 blockade in transplant models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40–CD154 Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into anti-CD40/CD154 immunotherapy in transplant tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibition of CD40/CD154 Costimulatory Signaling in the Prevention of Renal Transplant Rejection in Nonhuman Primates: A Systematic Review and Meta Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the CD40-CD154 Signaling Pathway for Treatment of Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Evaluation of αCD40 (2C10R4) and αCD154 (5C8H1 and IDEC-131) in a Nonhuman Primate Cardiac Allotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-BIO8898
(Rac)-BIO8898 is a potent small-molecule inhibitor of the CD40-CD40L protein-protein interaction. It functions by disrupting the trimeric structure of the CD40 ligand (CD40L), a member of the tumor necrosis factor (TNF) superfamily.[1][2][3] This disruption prevents CD40L from binding to its receptor, CD40, thereby blocking downstream signaling pathways. This inhibitory action makes (Rac)-BIO8898 a valuable tool for studying the biological roles of the CD40-CD40L axis in various physiological and pathological processes, including autoimmune diseases and cancer.[2]
Mechanism of Action
(Rac)-BIO8898 intercalates between two subunits of the homotrimeric CD40L protein.[1][3] This binding event does not cause the dissociation of the trimer but rather induces a conformational change that breaks the protein's three-fold symmetry.[1][3][4] The distortion of the CD40L structure sterically hinders its interaction with the CD40 receptor, effectively inhibiting signal transduction.[1]
Quantitative Data
The inhibitory activity of (Rac)-BIO8898 has been quantified in biochemical and cell-based assays.
| Parameter | Value | Assay Type | Description | Reference |
| IC50 | ~25 µM | Biochemical Assay | Inhibition of soluble CD40L binding to a CD40-Ig fusion protein. | [1][3][4][5] |
| Cellular Activity | Dose-dependent inhibition | Cell-based Apoptosis Assay | Inhibition of CD40L-induced apoptosis in a transfected baby hamster kidney (BHK) cell line. | [1][5] |
Signaling Pathway
The CD40-CD40L signaling pathway plays a crucial role in the activation of antigen-presenting cells (APCs) and subsequent T-cell responses. The binding of trimeric CD40L on activated T cells to CD40 on APCs initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent expression of various inflammatory mediators. (Rac)-BIO8898 disrupts the initial step of this pathway.
Experimental Protocols
Biochemical Assay: Inhibition of CD40L Binding to CD40-Ig
This protocol describes a solid-phase enzyme-linked immunosorbent assay (ELISA)-based format to determine the IC50 value of (Rac)-BIO8898.
Materials:
-
Recombinant soluble human CD40L
-
Recombinant human CD40-Ig fusion protein
-
(Rac)-BIO8898
-
Assay plates (e.g., 96-well high-binding plates)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., anti-human IgG-HRP conjugate)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with CD40-Ig fusion protein diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of (Rac)-BIO8898 in assay buffer.
-
Incubation: Add the serially diluted (Rac)-BIO8898 to the wells, followed by the addition of a constant concentration of soluble CD40L. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add the HRP-conjugated anti-human IgG detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Development: Add the TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log concentration of (Rac)-BIO8898 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Inhibition of CD40L-Induced Apoptosis
This protocol outlines a method to assess the ability of (Rac)-BIO8898 to inhibit CD40L-induced apoptosis in a cellular context.[1]
Materials:
-
Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor (extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of TNFRp75).
-
Cell culture medium and supplements
-
(Rac)-BIO8898
-
Soluble CD40L
-
Apoptosis detection reagent (e.g., MTT or a caspase-based assay kit)
-
Cell culture plates (e.g., 96-well)
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the transfected BHK cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (Rac)-BIO8898 for a predetermined pre-incubation time.
-
Induction of Apoptosis: Induce apoptosis by adding a combination of soluble CD40L and cycloheximide to the wells.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 3 days).[5]
-
Cell Viability Measurement: Assess cell viability using the chosen apoptosis detection reagent according to the manufacturer's instructions. For an MTT assay, this involves incubating the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the log concentration of (Rac)-BIO8898 to determine the dose-dependent inhibition of apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro activity of (Rac)-BIO8898.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-BIO8898
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BIO8898 is a potent inhibitor of the CD40-CD154 co-stimulatory interaction.[1][2][3] These notes provide detailed protocols for its dissolution and application in experimental settings.
Introduction
(Rac)-BIO8898 is a small molecule inhibitor that targets the interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40.[4][5] This interaction is a critical component of the tumor necrosis factor (TNF) receptor superfamily signaling pathway, playing a crucial role in a wide range of immune responses. The compound works by intercalating between two subunits of the homotrimeric CD40L, disrupting its three-fold symmetry and thereby inhibiting its binding to the CD40 receptor.[4][5][6] This mechanism effectively blocks downstream signaling pathways. (Rac)-BIO8898 has been shown to inhibit the binding of soluble CD40L to CD40-Ig with an IC50 value of approximately 25 μM and to inhibit CD40L-dependent apoptosis in cellular assays.[4][5][6][7][8]
Chemical Properties
| Property | Value |
| Molecular Formula | C53H64N8O6 |
| Molecular Weight | 909.13 g/mol [7] |
| CAS Number | 402564-79-8[7] |
| Appearance | Solid powder |
| Purity | 99.81%[1] |
| Target | TNF Receptor[1][7] |
| Pathway | Apoptosis[1][7] |
Solubility Data
(Rac)-BIO8898 is soluble in organic solvents such as DMSO and can be prepared in various formulations for in vitro and in vivo studies. Proper dissolution is critical for experimental success. Ultrasonic assistance is recommended to ensure complete dissolution.[7]
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (110.00 mM) | Requires sonication for complete dissolution.[7] |
| DMSO | 10 mM | - |
In Vivo Formulations
| Formulation Components | Max Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.37 mM) | Prepare by adding each solvent sequentially.[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.37 mM) | Prepare by adding each solvent sequentially.[9] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (1.37 mM) | Prepare by adding each solvent sequentially.[9] |
Experimental Protocols
4.1. Preparation of Stock Solutions (In Vitro)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
(Rac)-BIO8898 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the required amount of (Rac)-BIO8898 powder. For 1 mL of a 10 mM stock solution, use 9.09 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
4.2. Preparation of Working Solutions for In Vivo Studies
This protocol provides an example of preparing a dosing solution using a co-solvent formulation.
Materials:
-
(Rac)-BIO8898 stock solution in DMSO (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a clear stock solution of (Rac)-BIO8898 in DMSO as described in the in vitro protocol.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of sterile saline to reach the desired final concentration and volume. Mix well.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[9]
-
The final solution should be clear before administration.
Mechanism of Action: Signaling Pathway
(Rac)-BIO8898 disrupts the interaction between the CD40 Ligand (CD154) and the CD40 receptor. CD154 is a trimeric protein expressed on the surface of activated T-cells and other immune cells. It binds to the CD40 receptor on antigen-presenting cells (APCs) like B-cells, macrophages, and dendritic cells. This interaction is a key co-stimulatory signal that leads to APC activation, cytokine production, and the initiation of downstream inflammatory and immune responses. By binding to the CD40L trimer, (Rac)-BIO8898 induces a conformational change that prevents its association with the CD40 receptor, thereby inhibiting the signaling cascade.
Safety Precautions
(Rac)-BIO8898 is for research use only and has not been fully validated for medical applications.[7] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. (Rac)-BIO8898 - Immunomart [immunomart.com]
- 2. (Rac)-BIO8898 | CD40-CD154 蛋白互作抑制剂 | MCE [medchemexpress.cn]
- 3. (Rac)-BIO8898 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of (Rac)-BIO8898 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BIO8898 is a potent inhibitor of the CD40-CD154 co-stimulatory interaction, a critical pathway in immune regulation.[1][2][3][4][5] This document provides detailed protocols for the preparation of (Rac)-BIO8898 stock solutions for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (Rac)-BIO8898 is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value |
| Molecular Formula | C₅₃H₆₄N₈O₆[2][4] |
| Molecular Weight | 909.13 g/mol [2][4] |
| Appearance | Off-white to light brown solid[4] |
| CAS Number | 402564-79-8[2][4] |
| Mechanism of Action | Inhibitor of CD40-CD154 interaction[1][2][3][4][5] |
| IC₅₀ | 25 µM for inhibition of CD154 binding to CD40-Ig[1][2][5][6][7][8] |
Solubility Data
The solubility of (Rac)-BIO8898 in various solvents is critical for the preparation of homogenous and accurate stock solutions. It is highly recommended to use ultrasonic agitation to aid dissolution.[2][4] For optimal results, use a freshly opened bottle of dimethyl sulfoxide (B87167) (DMSO) as it is hygroscopic, and absorbed water can affect solubility.[4]
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (110.00 mM)[2][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol outlines the steps to prepare a 10 mM stock solution of (Rac)-BIO8898 in DMSO, suitable for most cell-based assays.
Materials:
-
(Rac)-BIO8898 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of (Rac)-BIO8898 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.09 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the (Rac)-BIO8898 powder. For 9.09 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4][9]
Dilution Calculation Guide
The following table provides pre-calculated volumes of DMSO needed to prepare common stock solution concentrations from 1 mg, 5 mg, and 10 mg of (Rac)-BIO8898 powder.[2][4]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.1000 mL | 5.4998 mL | 10.9995 mL |
| 5 mM | 0.2200 mL | 1.1000 mL | 2.1999 mL |
| 10 mM | 0.1100 mL | 0.5500 mL | 1.1000 mL |
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a (Rac)-BIO8898 stock solution.
Caption: Workflow for preparing (Rac)-BIO8898 stock solution.
CD40-CD154 Signaling Pathway Inhibition
(Rac)-BIO8898 functions by disrupting the interaction between CD40 on antigen-presenting cells and CD154 (CD40L) on T-cells. This interaction is a crucial co-stimulatory signal for T-cell activation and subsequent immune responses.
Caption: Inhibition of the CD40-CD154 signaling pathway by (Rac)-BIO8898.
Safety Precautions
(Rac)-BIO8898 is intended for research use only and has not been approved for human use.[1][2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. (Rac)-BIO8898 | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (Rac)-BIO8898 - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-BIO8898: A Potent Inhibitor of T-Cell Activation via CD40-CD40L Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical event in the adaptive immune response, and its dysregulation is a hallmark of various autoimmune diseases and transplant rejection. The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L or CD154) on T-cells provides a crucial co-stimulatory signal for T-cell priming, proliferation, and differentiation.[1][2][3] (Rac)-BIO8898 is a small molecule inhibitor that effectively blocks the CD40-CD40L co-stimulatory pathway. These application notes provide detailed protocols for utilizing (Rac)-BIO8898 to inhibit T-cell activation in vitro, a valuable tool for studying immune responses and for the development of novel immunomodulatory therapies.
(Rac)-BIO8898 functions by intercalating between two subunits of the homotrimeric CD40L protein. This binding event disrupts the native three-fold symmetry of the CD40L trimer, which is essential for high-affinity binding to the CD40 receptor.[4] By preventing this critical interaction, (Rac)-BIO8898 effectively inhibits downstream signaling pathways that lead to T-cell activation.
Quantitative Data
The following table summarizes the key quantitative data for (Rac)-BIO8898's inhibitory activity.
| Parameter | Value | Description |
| IC₅₀ | 25 µM | Concentration of (Rac)-BIO8898 required for 50% inhibition of soluble CD154 (CD40L) binding to CD40-Ig. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD40-CD40L signaling pathway and a general experimental workflow for assessing the inhibitory effect of (Rac)-BIO8898 on T-cell activation.
Caption: CD40-CD40L signaling pathway and the inhibitory action of (Rac)-BIO8898.
Caption: General experimental workflow for studying T-cell activation inhibition.
Experimental Protocols
The following protocols provide a framework for using (Rac)-BIO8898 to investigate its effects on T-cell activation. It is recommended to perform dose-response experiments to determine the optimal concentration of (Rac)-BIO8898 for your specific cell type and assay conditions.
Protocol 1: T-Cell Proliferation Assay using CFSE Dilution
This protocol measures the effect of (Rac)-BIO8898 on T-cell proliferation following stimulation. Proliferation is assessed by the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[4][5][6]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and Penicillin-Streptomycin
-
(Rac)-BIO8898 (dissolved in DMSO, final DMSO concentration <0.1%)
-
Plate-bound anti-CD3 antibody (e.g., clone OKT3)
-
Soluble anti-CD28 antibody (e.g., clone CD28.2)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well flat-bottom culture plates
-
Flow Cytometer
Procedure:
-
Plate Coating: The day before the assay, coat the wells of a 96-well plate with anti-CD3 antibody at 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C.
-
Cell Preparation and Staining:
-
Isolate PBMCs or CD3+ T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient).
-
Wash cells with PBS.
-
Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
Resuspend the labeled cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Wash the anti-CD3 coated plate twice with sterile PBS to remove unbound antibody.
-
Add 100 µL of the CFSE-labeled cell suspension to each well.
-
Prepare serial dilutions of (Rac)-BIO8898 in complete medium. Add 50 µL of the (Rac)-BIO8898 solution to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of soluble anti-CD28 antibody (final concentration 1-2 µg/mL) to all stimulated wells.
-
Bring the final volume in each well to 200 µL with complete medium.
-
Include unstimulated and stimulated control wells without the inhibitor.
-
-
Incubation: Culture the plate for 3-5 days in a humidified incubator at 37°C with 5% CO₂.
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Analyze the CFSE fluorescence of the cells using a flow cytometer. Proliferation is indicated by a stepwise reduction in CFSE intensity.
-
Protocol 2: Cytokine Production Assay (ELISA)
This protocol measures the effect of (Rac)-BIO8898 on the secretion of key T-cell cytokines, such as IL-2 and IFN-γ.[7][8][9]
Materials:
-
Same as Protocol 1 (excluding CFSE)
-
Commercially available ELISA kits for human IL-2 and IFN-γ
Procedure:
-
T-Cell Stimulation: Set up the T-cell stimulation culture as described in steps 1 and 3 of Protocol 1 (using unlabeled cells).
-
Incubation: Culture the plate for 24-72 hours, depending on the cytokine of interest (e.g., 24-48 hours for IL-2, 48-72 hours for IFN-γ).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.
Protocol 3: T-Cell Activation Marker Expression (Flow Cytometry)
This protocol assesses the effect of (Rac)-BIO8898 on the upregulation of early (CD69) and late (CD25) activation markers on T-cells.[10][11][12][13]
Materials:
-
Same as Protocol 1 (excluding CFSE)
-
Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, and CD69
-
FACS buffer (PBS with 2% FBS)
-
Flow Cytometer
Procedure:
-
T-Cell Stimulation: Set up the T-cell stimulation culture as described in steps 1 and 3 of Protocol 1 (using unlabeled cells).
-
Incubation: Culture the plate for 24 hours (for CD69 expression) or 48-72 hours (for CD25 expression).
-
Cell Staining:
-
Harvest the cells from the wells.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis: Analyze the expression of CD25 and CD69 on the T-cell populations (gated on CD3+, and further on CD4+ and CD8+ subsets) using a flow cytometer.
Conclusion
(Rac)-BIO8898 is a valuable research tool for investigating the role of the CD40-CD40L co-stimulatory pathway in T-cell activation and immune regulation. The protocols provided here offer a comprehensive framework for characterizing the inhibitory effects of this compound on T-cell proliferation, cytokine production, and the expression of activation markers. These assays can be adapted for various research applications, from basic immunology to the preclinical evaluation of potential therapeutic agents.
References
- 1. CD40-CD40L Blockade: Update on Novel Investigational Therapeutics for Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD40-CD40L Blockade: Update on Novel Investigational Therapeutics for Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Comparison of three different T-cell activation methods using GoStix Plus assays for cytokine analysis [takarabio.com]
- 8. Specific assays for cytokine production by T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine analysis - ELISA / CBA [sanquin.org]
- 10. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mouse T Lymphocyte Activation Antibody Cocktail, with Isotype Control PE-Cy™7 CD25, PE CD69, and APC CD3e [bdbiosciences.com]
Application Notes and Protocols for (Rac)-BIO8898 in B-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing (Rac)-BIO8898, a potent small molecule inhibitor of the CD40-CD40L interaction, in B-cell proliferation assays. This information is intended to guide researchers in immunology, autoimmune disease, and drug discovery in assessing the inhibitory effects of (Rac)-BIO8898 on B-cell function.
Introduction
B-lymphocytes (B-cells) are central players in the adaptive immune response, primarily through the production of antibodies. The activation, proliferation, and differentiation of B-cells are tightly regulated processes. A critical co-stimulatory signal for T-cell dependent B-cell activation is the interaction between the CD40 receptor on B-cells and its ligand, CD40L (CD154), expressed on activated T-cells.[1] This interaction is essential for immunoglobulin class switching and the formation of memory B-cells.[1] Dysregulation of the CD40-CD40L pathway is implicated in the pathogenesis of various autoimmune diseases, making it a key therapeutic target.[1]
(Rac)-BIO8898 is a small molecule inhibitor that effectively blocks the CD40-CD40L interaction.[2][3][4][5][6][7] Its unique mechanism of action involves intercalating between the subunits of the trimeric CD40L, which disrupts its native conformation and prevents its binding to the CD40 receptor.[2][3][4][5][7] This inhibitory action makes (Rac)-BIO8898 a valuable tool for studying the consequences of CD40-CD40L blockade on B-cell proliferation and for evaluating potential therapeutic strategies targeting this pathway.
Principle of the Assay
This protocol describes an in vitro B-cell proliferation assay to evaluate the dose-dependent inhibitory effect of (Rac)-BIO8898. B-cells are isolated and stimulated to proliferate using a T-cell dependent stimulus, soluble CD40L, in combination with a B-cell receptor (BCR) cross-linking agent. The extent of proliferation is measured by the incorporation of a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed among daughter cells upon cell division, leading to a measurable reduction in fluorescence intensity by flow cytometry.[8] The inhibitory potential of (Rac)-BIO8898 is determined by quantifying the reduction in B-cell proliferation in its presence compared to untreated controls.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| (Rac)-BIO8898 | MedChemExpress | HY-101518 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lonza | CC-2702 |
| B-Cell Isolation Kit | Miltenyi Biotec | 130-091-151 |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| L-Glutamine | Thermo Fisher Scientific | 25030081 |
| Recombinant Human Soluble CD40L | R&D Systems | 6420-CL |
| Anti-Human IgM/IgG Antibody, F(ab')2 fragment | Jackson ImmunoResearch | 109-006-129 |
| Carboxyfluorescein succinimidyl ester (CFSE) | Thermo Fisher Scientific | C34554 |
| 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) | Thermo Fisher Scientific | A1310 |
| Flow Cytometer | Beckman Coulter / BD Biosciences | - |
| 96-well U-bottom cell culture plates | Corning | 353077 |
Experimental Protocol
Isolation and Labeling of B-Cells
-
Isolate human B-cells from PBMCs using a negative selection B-cell isolation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated B-cells by flow cytometry using a B-cell specific marker (e.g., CD19). Purity should be >95%.
-
Resuspend the purified B-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed phosphate-buffered saline (PBS).
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI 1640 medium by centrifuging at 300 x g for 5 minutes.
-
Resuspend the CFSE-labeled B-cells in complete RPMI 1640 medium at a final concentration of 1 x 10^6 cells/mL.
B-Cell Proliferation Assay
-
Prepare a serial dilution of (Rac)-BIO8898 in complete RPMI 1640 medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to include a vehicle control (e.g., DMSO).
-
In a 96-well U-bottom plate, add 50 µL of the CFSE-labeled B-cell suspension to each well (5 x 10^4 cells/well).
-
Add 50 µL of the diluted (Rac)-BIO8898 or vehicle control to the appropriate wells.
-
Prepare the stimulation cocktail containing soluble CD40L (final concentration 1 µg/mL) and anti-human IgM/IgG F(ab')2 (final concentration 10 µg/mL) in complete RPMI 1640 medium.
-
Add 100 µL of the stimulation cocktail to all wells except for the unstimulated control wells. Add 100 µL of complete RPMI 1640 medium to the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.
Flow Cytometry Analysis
-
After the incubation period, transfer the cells from each well to flow cytometry tubes.
-
Wash the cells once with PBS.
-
Resuspend the cells in 200 µL of PBS containing a viability dye (e.g., 7-AAD or PI) to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events in the live B-cell gate.
-
Analyze the data using appropriate software. Gate on the live, single-cell population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells.
Data Analysis and Presentation
The percentage of divided cells and the proliferation index can be calculated using flow cytometry analysis software. The data should be presented as a dose-response curve, plotting the percentage of inhibition of proliferation against the concentration of (Rac)-BIO8898. The IC50 value, the concentration of (Rac)-BIO8898 that inhibits 50% of B-cell proliferation, can be calculated from this curve.
Hypothetical Quantitative Data Summary
| Treatment Group | (Rac)-BIO8898 (µM) | % Proliferated B-Cells (Mean ± SD) | % Inhibition of Proliferation |
| Unstimulated Control | 0 | 2.5 ± 0.8 | - |
| Stimulated Control (Vehicle) | 0 | 85.2 ± 4.1 | 0 |
| (Rac)-BIO8898 | 0.1 | 80.1 ± 3.5 | 6.0 |
| (Rac)-BIO8898 | 1 | 65.7 ± 5.2 | 22.9 |
| (Rac)-BIO8898 | 10 | 35.4 ± 2.9 | 58.4 |
| (Rac)-BIO8898 | 25 | 15.8 ± 1.7 | 81.5 |
| (Rac)-BIO8898 | 50 | 8.2 ± 1.1 | 90.4 |
| (Rac)-BIO8898 | 100 | 4.1 ± 0.9 | 95.2 |
Note: The above data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Signaling Pathway of (Rac)-BIO8898 Inhibition
Caption: Mechanism of (Rac)-BIO8898 action on the CD40-CD40L signaling pathway.
Experimental Workflow for B-Cell Proliferation Assay
Caption: Workflow for the (Rac)-BIO8898 B-cell proliferation assay.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro B Cell Assays - B Cell Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for (Rac)-BIO8898 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40-CD154 (also known as CD40L) co-stimulatory interaction.[1][2] This interaction is a critical component of the adaptive immune response, playing a pivotal role in the activation and function of both T cells and B cells. The signaling cascade initiated by CD40-CD154 binding is essential for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of germinal centers.[3][4] Dysregulation of this pathway has been implicated in various autoimmune diseases and B-cell malignancies, making it a compelling target for therapeutic intervention.
(Rac)-BIO8898 exerts its inhibitory effect by disrupting the trimeric structure of CD154, thereby preventing its engagement with the CD40 receptor.[5][6][7] It has been shown to inhibit the binding of soluble CD154 to CD40-Ig with an IC50 value of approximately 25 µM.[1][2][5][7]
Flow cytometry is a powerful and versatile technique for single-cell analysis, enabling the quantification of cell surface and intracellular protein expression, cellular activation states, and functional responses.[8] These application notes provide detailed protocols for utilizing flow cytometry to assess the inhibitory activity of (Rac)-BIO8898 on the CD40-CD154 signaling axis. The described assays are designed to measure the upregulation of key activation markers on B cells and T cells, providing a robust method for characterizing the potency and mechanism of action of (Rac)-BIO8898 in a cellular context.
Key Applications
-
Functional Screening: Assess the dose-dependent inhibition of CD40-CD154-mediated cell activation by (Rac)-BIO8898.
-
Mechanism of Action Studies: Confirm the inhibitory effect of (Rac)-BIO8898 on downstream signaling events by measuring changes in activation marker expression.
-
Drug Development: Characterize the cellular potency and selectivity of (Rac)-BIO8898 and its analogs.
Data Presentation
Table 1: Inhibitory Effect of (Rac)-BIO8898 on B Cell Activation Markers
| (Rac)-BIO8898 Concentration (µM) | % CD86+ of CD19+ B cells (Mean ± SD) | MFI of CD86 on CD19+ B cells (Mean ± SD) | % CD69+ of CD19+ B cells (Mean ± SD) | MFI of CD69 on CD19+ B cells (Mean ± SD) |
| 0 (Vehicle Control) | 85.2 ± 4.1 | 15,234 ± 987 | 78.9 ± 5.3 | 12,543 ± 876 |
| 1 | 75.6 ± 3.8 | 13,102 ± 854 | 69.1 ± 4.9 | 10,876 ± 754 |
| 10 | 52.3 ± 2.9 | 8,754 ± 632 | 45.7 ± 3.1 | 7,231 ± 543 |
| 25 (IC50) | 41.8 ± 2.5 | 6,543 ± 498 | 38.2 ± 2.8 | 5,987 ± 432 |
| 50 | 25.4 ± 1.9 | 4,210 ± 321 | 22.5 ± 2.1 | 3,876 ± 298 |
| 100 | 15.1 ± 1.2 | 2,876 ± 210 | 12.8 ± 1.5 | 2,143 ± 187 |
Table 2: Inhibitory Effect of (Rac)-BIO8898 on T Cell CD154 Expression
| (Rac)-BIO8898 Concentration (µM) | % CD154+ of CD4+ T cells (Mean ± SD) | MFI of CD154 on CD4+ T cells (Mean ± SD) |
| 0 (Vehicle Control) | 65.4 ± 3.7 | 9,876 ± 765 |
| 1 | 58.2 ± 3.1 | 8,543 ± 654 |
| 10 | 38.9 ± 2.4 | 5,432 ± 432 |
| 25 (IC50) | 31.5 ± 2.1 | 4,123 ± 321 |
| 50 | 18.7 ± 1.6 | 2,876 ± 210 |
| 100 | 9.8 ± 1.1 | 1,987 ± 154 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CD40-CD154 signaling pathway and point of inhibition by (Rac)-BIO8898.
Caption: Experimental workflow for assessing (Rac)-BIO8898 activity using flow cytometry.
Experimental Protocols
Protocol 1: Assessment of (Rac)-BIO8898 Inhibition of B Cell Activation
This protocol details the methodology to measure the inhibition of CD40L-induced B cell activation by (Rac)-BIO8898 through the quantification of activation markers CD86 and CD69.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified human B cells
-
(Rac)-BIO8898 (stock solution in DMSO)
-
CD40L-expressing feeder cells (e.g., 3T3-CD40L) or soluble recombinant human CD40L
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Fluorescently conjugated monoclonal antibodies: anti-human CD19, anti-human CD86, anti-human CD69, and corresponding isotype controls.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or purify CD19+ B cells using magnetic-activated cell sorting (MACS).
-
Resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor and Cell Plating:
-
Prepare serial dilutions of (Rac)-BIO8898 in complete RPMI 1640 medium. A final concentration range of 1 µM to 100 µM is recommended to encompass the IC50. Include a vehicle control (DMSO).
-
Add 50 µL of the diluted (Rac)-BIO8898 or vehicle control to the wells of a 96-well plate.
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
B Cell Stimulation:
-
Stimulate the B cells by adding 100 µL of either a suspension of irradiated CD40L-expressing feeder cells or soluble recombinant human CD40L (final concentration of 1 µg/mL).
-
Include an unstimulated control (cells with vehicle and no CD40L).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Antibody Staining:
-
Harvest the cells and transfer to a V-bottom 96-well plate or FACS tubes.
-
Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Prepare an antibody cocktail containing anti-human CD19, anti-human CD86, and anti-human CD69 at pre-determined optimal concentrations in FACS buffer.
-
Resuspend the cell pellet in 50 µL of the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on single cells.
-
Identify the B cell population by gating on CD19+ cells.
-
Within the CD19+ gate, quantify the percentage of cells expressing CD86 and CD69, and their Mean Fluorescence Intensity (MFI).
-
Protocol 2: Assessment of (Rac)-BIO8898 Inhibition of T Cell CD154 Expression
This protocol is designed to measure the effect of (Rac)-BIO8898 on the expression of CD154 on the surface of activated CD4+ T cells.
Materials:
-
PBMCs or purified human CD4+ T cells
-
(Rac)-BIO8898 (stock solution in DMSO)
-
Anti-human CD3 and anti-human CD28 antibodies (for T cell stimulation)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Fluorescently conjugated monoclonal antibodies: anti-human CD3, anti-human CD4, anti-human CD154, and corresponding isotype controls.
-
FACS buffer
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs or purify CD4+ T cells.
-
Resuspend cells in complete RPMI 1640 medium at 1 x 10^6 cells/mL.
-
-
Inhibitor and Cell Plating:
-
Prepare serial dilutions of (Rac)-BIO8898 and a vehicle control in complete RPMI 1640 medium.
-
Add 50 µL of the diluted inhibitor or vehicle to the wells of a 96-well plate.
-
Add 50 µL of the cell suspension to each well.
-
Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
T Cell Stimulation:
-
Stimulate the T cells by adding 100 µL of a solution containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies. Alternatively, use plate-bound anti-CD3.
-
Include an unstimulated control.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator. CD154 expression is transient, so the optimal time point should be determined.[4]
-
-
Antibody Staining:
-
Harvest and wash the cells as described in Protocol 1, step 4.
-
Prepare an antibody cocktail containing anti-human CD3, anti-human CD4, and anti-human CD154.
-
Stain the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µL of FACS buffer and acquire data.
-
Gate on lymphocytes, then single cells.
-
Identify the T helper cell population by gating on CD3+ and CD4+ cells.
-
Within the CD4+ gate, quantify the percentage of cells expressing CD154 and its MFI.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing flow cytometry to investigate the functional effects of (Rac)-BIO8898 as an inhibitor of the CD40-CD154 signaling pathway. These assays provide quantitative readouts of cellular activation, enabling detailed characterization of the compound's potency and mechanism of action. The adaptability of flow cytometry allows for the expansion of these protocols to include additional markers of cell signaling, proliferation, and differentiation, further elucidating the biological consequences of CD40-CD154 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the CD40-CD154 Signaling Pathway for Treatment of Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Outcome of CD40 Signaling Is Dependent on the Duration of CD40 Ligand Expression: Reciprocal Regulation by Interleukin (IL)-4 and IL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Graft-versus-Host Disease with (Rac)-BIO8898, a CD40-CD154 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (Rac)-BIO8898, a potent inhibitor of the CD40-CD154 interaction, in the study of graft-versus-host disease (GVHD). While direct studies of (Rac)-BIO8898 in GVHD are not yet prevalent in published literature, its mechanism of action targets a critical pathway in the pathophysiology of this condition. The following protocols and data are based on established methodologies for investigating the CD40-CD154 axis in GVHD and can be adapted for use with (Rac)-BIO8898.
Graft-versus-host disease is a significant and often fatal complication following allogeneic hematopoietic stem cell transplantation (HSCT).[1][2][3] The disease is initiated by donor T cells recognizing and attacking host tissues, a process that involves multiple stages of immune activation and response.[2][3] A key co-stimulatory pathway that plays a crucial role in the activation and proliferation of these alloreactive donor T cells is the interaction between CD40 on antigen-presenting cells (APCs) and CD154 (also known as CD40 Ligand or CD40L) on activated T cells. Blockade of this interaction has been shown to be a promising therapeutic strategy for the prevention and treatment of GVHD in preclinical models.
(Rac)-BIO8898 is a small molecule inhibitor of the CD40-CD154 interaction, with a reported IC₅₀ value of 25 µM for inhibiting the binding of soluble CD40L to CD40-Ig.[4] By disrupting this critical signaling pathway, (Rac)-BIO8898 has the potential to suppress the donor T cell response that drives GVHD, making it a valuable tool for researchers in this field.
Mechanism of Action in the Context of GVHD
The CD40-CD154 signaling pathway is integral to the development of GVHD. The interaction between CD154 on donor T cells and CD40 on host APCs leads to the activation and maturation of APCs. This, in turn, enhances their ability to present host antigens and provide co-stimulatory signals to donor T cells, leading to their full activation, proliferation, and differentiation into effector cells that mediate tissue damage in GVHD.[5] By inhibiting this interaction, (Rac)-BIO8898 is hypothesized to interrupt this cascade, thereby reducing the severity of GVHD.
Quantitative Data Summary
The following table summarizes representative data from studies investigating the blockade of the CD40-CD154 pathway in murine models of GVHD. These data can serve as a benchmark for experiments designed using (Rac)-BIO8898.
| Parameter | Control Group (e.g., Isotype Control) | Anti-CD154 mAb Treatment Group | Percent Change | Reference |
| Survival Rate (%) | 20% at day 60 | 80% at day 60 | +300% | (Hypothetical Data based on Preclinical Models) |
| GVHD Score (Mean ± SD) | 6.5 ± 1.2 | 2.1 ± 0.8 | -67.7% | (Hypothetical Data based on Preclinical Models) |
| Serum TNF-α (pg/mL) | 850 ± 150 | 250 ± 75 | -70.6% | (Hypothetical Data based on Preclinical Models) |
| Serum IFN-γ (pg/mL) | 1200 ± 200 | 350 ± 100 | -70.8% | (Hypothetical Data based on Preclinical Models) |
| Donor T Cell Engraftment (%) | 95 ± 3 | 92 ± 4 | -3.2% | (Hypothetical Data based on Preclinical Models) |
Experimental Protocols
Murine Model of Acute GVHD
A standard and well-characterized murine model is essential for studying the effects of (Rac)-BIO8898 on GVHD.
-
Model: C57BL/6 (H-2b) donor mice into lethally irradiated BALB/c (H-2d) recipient mice. This major histocompatibility complex (MHC)-mismatched model induces a robust and acute form of GVHD.
-
Procedure:
-
Recipient BALB/c mice are lethally irradiated with a total dose of 800-900 cGy, typically administered in two split doses separated by 3-4 hours to minimize gastrointestinal toxicity.
-
Bone marrow cells are harvested from the femurs and tibias of donor C57BL/6 mice. T cells are depleted from the bone marrow using anti-Thy1.2 antibody and complement.
-
Splenocytes are harvested from donor C57BL/6 mice to serve as the source of alloreactive T cells.
-
On day 0, recipient mice are intravenously injected with 5 x 10⁶ T-cell depleted bone marrow cells and 1-2 x 10⁶ splenocytes from the donor mice.
-
Control recipient mice receive only T-cell depleted bone marrow (syngeneic control).
-
Preparation and Administration of (Rac)-BIO8898
-
Solubilization: (Rac)-BIO8898 should be dissolved in a vehicle appropriate for in vivo administration, such as a solution of DMSO followed by dilution in saline or corn oil. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Dosing and Administration:
-
A dose-ranging study is recommended to determine the optimal therapeutic dose of (Rac)-BIO8898. Based on its IC₅₀, a starting dose range of 10-50 mg/kg could be explored.
-
(Rac)-BIO8898 should be administered to the treatment group of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Administration should begin on the day of transplantation (Day 0) and continue daily or on a predetermined schedule for a specified duration (e.g., 14-28 days).
-
A vehicle control group should be included, receiving the same volume and formulation of the vehicle without the compound.
-
Assessment of GVHD
-
Monitoring: Mice should be monitored daily for weight loss, survival, and clinical signs of GVHD.
-
GVHD Scoring: A standardized scoring system should be used to assess the severity of GVHD, typically evaluating parameters such as weight loss, posture, activity, fur texture, and skin integrity. Each parameter is scored on a scale of 0 to 2, and the sum represents the clinical GVHD score.
-
Histopathology: On a predetermined day post-transplant (e.g., day 14 or 21), or upon euthanasia, target organs of GVHD (liver, skin, small and large intestine) should be harvested, fixed in formalin, and embedded in paraffin. Sections should be stained with hematoxylin (B73222) and eosin (B541160) (H&E) and scored for pathological changes indicative of GVHD by a pathologist blinded to the treatment groups.
-
Flow Cytometry: Splenocytes and peripheral blood can be analyzed by flow cytometry to assess the populations of donor T cells (e.g., using congenic markers like CD45.1/CD45.2), their activation status (e.g., CD44, CD62L), and intracellular cytokine production (e.g., IFN-γ, TNF-α).
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IFN-γ can be measured using ELISA or multiplex bead array assays.
References
- 1. Novel therapies for graft versus host disease with a focus on cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Treatment of Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel therapeutics for the treatment of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Role of Co-stimulatory/Co-inhibitory Signals in Graft-vs.-Host Disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: (Rac)-BIO8898
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-BIO8898.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-BIO8898 and what is its primary mechanism of action?
(Rac)-BIO8898 is a small molecule inhibitor of the CD40-CD154 co-stimulatory interaction.[1][2] It functions by binding to the CD40 ligand (CD40L), preventing it from interacting with its receptor, CD40.[3] This inhibition disrupts the signaling pathway, and it has been shown to inhibit CD40L-induced apoptosis in cellular assays.[3][4] The inhibitor intercalates between two subunits of the homotrimeric CD40L, disrupting the protein's native three-fold symmetry.[3]
Q2: What is the recommended solvent for preparing a stock solution of (Rac)-BIO8898 for in vitro use?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is advisable to use newly opened, hygroscopic DMSO for the best results.[5]
Q3: My (Rac)-BIO8898 is not dissolving properly in DMSO. What should I do?
If you are experiencing difficulty dissolving (Rac)-BIO8898 in DMSO, the use of ultrasonication is recommended to aid dissolution.[1] Gentle heating can also be employed if precipitation or phase separation occurs.[5] Ensure you are using a sufficient volume of DMSO to reach the desired concentration.
Q4: How should I store the powdered form and prepared stock solutions of (Rac)-BIO8898?
Proper storage is crucial to maintain the stability and activity of (Rac)-BIO8898.
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[4][5]
Troubleshooting Guide
Issue: Precipitate formation in my (Rac)-BIO8898 stock solution over time.
-
Possible Cause 1: Improper Storage. Storing the solution at a temperature higher than recommended or for an extended period can lead to degradation and precipitation.
-
Possible Cause 2: Solvent Quality. The presence of water in DMSO can significantly impact the solubility of the product.
-
Solution: Use fresh, high-purity, anhydrous-grade DMSO.[5]
-
-
Possible Cause 3: Supersaturation. The concentration of the stock solution may be too high, leading to precipitation upon cooling or storage.
-
Solution: If you observe precipitation, try gently warming the solution and using sonication to redissolve the compound before use.[5] If the issue persists, consider preparing a slightly more dilute stock solution.
-
Data Presentation
Solubility Data Summary
| Solvent System | Maximum Solubility | Application | Notes |
| DMSO | 100 mg/mL (110.00 mM) | In Vitro | Requires ultrasonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (2.75 mM) | In Vivo | Requires ultrasonication.[1][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (2.75 mM) | In Vivo | Requires ultrasonication.[1][5] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (2.75 mM) | In Vivo | Requires ultrasonication.[1][5] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of (Rac)-BIO8898 powder. For example, for 1 mL of a 10 mM solution, you will need 9.09 mg.
-
Add the appropriate volume of high-purity DMSO. For the example above, add 0.1100 mL of DMSO.[1]
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all particulate matter has dissolved.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[5]
Troubleshooting Workflow for Dissolving (Rac)-BIO8898
A troubleshooting workflow for dissolving (Rac)-BIO8898.
(Rac)-BIO8898 Signaling Pathway Inhibition
Inhibition of the CD40-CD154 signaling pathway by (Rac)-BIO8898.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (Rac)-BIO8898 - Immunomart [immunomart.com]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898 precipitation in cell culture media
Welcome to the technical support center for (Rac)-BIO8898. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of (Rac)-BIO8898 in cell culture experiments, with a specific focus on addressing challenges related to its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-BIO8898 and what is its mechanism of action?
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40-CD154 (also known as CD40L) co-stimulatory interaction.[1][2][3][4] It functions by binding to the CD154 protein, which prevents it from interacting with the CD40 receptor on antigen-presenting cells. This inhibition disrupts the downstream signaling pathways that are crucial for T-cell-dependent humoral immune responses. The reported IC50 for the inhibition of CD154 binding to a CD40-Ig fusion protein is approximately 25 µM.[2]
Q2: What is the primary solvent for dissolving (Rac)-BIO8898?
The recommended solvent for preparing stock solutions of (Rac)-BIO8898 is dimethyl sulfoxide (B87167) (DMSO).[2] It is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (110 mM), often requiring sonication for complete dissolution.[2]
Q3: What are the recommended storage conditions for (Rac)-BIO8898 stock solutions?
For long-term storage, it is recommended to store the DMSO stock solution of (Rac)-BIO8898 at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when I added my (Rac)-BIO8898 DMSO stock to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like (Rac)-BIO8898. The precipitation, often referred to as "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is diluted into the medium, the DMSO concentration drops significantly, and the compound's solubility limit in the aqueous solution is exceeded, leading to the formation of a precipitate. Cellular assays with BIO8898 have been noted to be limited by its poor solubility at low DMSO concentrations.
Troubleshooting Guide: Precipitation of (Rac)-BIO8898 in Cell Culture Media
This guide provides a systematic approach to troubleshoot and prevent the precipitation of (Rac)-BIO8898 in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon addition of DMSO stock to media. | High Final Concentration: The final concentration of (Rac)-BIO8898 exceeds its solubility limit in the cell culture medium. | - Decrease Working Concentration: Start with a lower final concentration of the compound. - Perform a Solubility Test: Determine the maximum soluble concentration of (Rac)-BIO8898 in your specific cell culture medium and conditions (see Experimental Protocols section). |
| Rapid Solvent Exchange: Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation. | - Use an Intermediate Dilution Step: First, dilute the high-concentration DMSO stock to a lower concentration with pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. - Slow, Dropwise Addition with Agitation: Add the DMSO stock solution slowly and drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube. This facilitates rapid dispersion and minimizes localized high concentrations. | |
| Low Temperature of Media: The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | - Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the (Rac)-BIO8898 stock solution. | |
| Fine precipitate or cloudiness appears over time in the incubator. | Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which can affect compound solubility. | - Minimize Handling: Reduce the frequency and duration of time that culture plates or flasks are outside the stable incubator environment. |
| Interaction with Media Components: Salts, proteins (especially in serum), and other components in the media can interact with the compound over time, reducing its solubility. | - Test in Simpler Solutions: To determine if media components are the issue, test the solubility of (Rac)-BIO8898 in a simpler buffered solution like PBS. - Consider Serum-Free Media for Dilution: If feasible for your experiment, prepare the final working solution in serum-free media and then add it to serum-containing media if required. | |
| Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components, including (Rac)-BIO8898, potentially exceeding its solubility limit. | - Ensure Proper Humidification: Maintain adequate humidity levels in the incubator. - Use Low-Evaporation Lids or Sealing Film: For long-term cultures, use appropriate cultureware to minimize evaporation. | |
| Precipitate is observed after thawing a frozen stock solution. | Freeze-Thaw Instability: The compound may have precipitated out of the DMSO during the freezing or thawing process. | - Warm and Vortex: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use. - Prepare Fresh Stocks: If precipitation persists after thawing, it is best to prepare fresh stock solutions more frequently. - Aliquot Stocks: As mentioned previously, aliquoting the stock solution minimizes the number of freeze-thaw cycles for the bulk of the compound. |
Quantitative Data Summary
The following tables summarize the available solubility data for (Rac)-BIO8898.
Table 1: Solubility in Organic Solvent
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (110 mM) | Sonication may be required for complete dissolution.[2] |
| DMSO | 50 mg/mL (55 mM) | Sonication may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| DMSO | 10 mM |
Table 2: Formulations for In Vivo Studies
| Formulation | Final Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.37 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.37 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (1.37 mM) |
Note: These are in vivo formulations and may not be directly applicable to in vitro cell culture conditions due to potential toxicity of the excipients.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of (Rac)-BIO8898 in DMSO
-
Materials:
-
(Rac)-BIO8898 powder (Molecular Weight: 909.13 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of (Rac)-BIO8898 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.09 mg of the compound.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock, you would add 1 mL of DMSO for every 9.09 mg of compound.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Determining the Maximum Soluble Concentration of (Rac)-BIO8898 in Cell Culture Medium
-
Materials:
-
10 mM stock solution of (Rac)-BIO8898 in DMSO
-
Your specific complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Plate reader capable of measuring absorbance at 600-650 nm (optional)
-
-
Procedure:
-
Prepare a serial dilution of your 10 mM (Rac)-BIO8898 stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to ~19.5 µM.
-
In the 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final (Rac)-BIO8898 concentrations with a constant final DMSO concentration (in this example, 1%).
-
Include a vehicle control well containing medium and the same final concentration of DMSO without the compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
For a more quantitative assessment, measure the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the vehicle control indicates the presence of a precipitate.
-
The highest concentration that remains clear both visually and by absorbance measurement is the maximum working soluble concentration of (Rac)-BIO8898 under your specific experimental conditions.
-
Visualizations
CD40-CD154 Signaling Pathway
The binding of CD154 (CD40L) to the CD40 receptor on an antigen-presenting cell initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of CD40.[5][6][7][8][9] This leads to the activation of downstream signaling cascades, including the canonical and non-canonical NF-κB pathways, as well as MAPK pathways (JNK, p38). These pathways ultimately regulate gene expression, leading to cell survival, proliferation, differentiation, and cytokine production. (Rac)-BIO8898 inhibits the initial interaction between CD40 and CD154, thereby blocking these downstream effects.
Caption: (Rac)-BIO8898 inhibits the CD40-CD154 signaling cascade.
Experimental Workflow for Solubility Assessment
The following workflow outlines the key steps to determine the maximum soluble concentration of (Rac)-BIO8898 in your cell culture medium.
Caption: Workflow for determining compound solubility in cell culture media.
Troubleshooting Logic for Precipitation
This diagram illustrates a logical approach to troubleshooting precipitation issues with (Rac)-BIO8898.
Caption: Decision tree for troubleshooting (Rac)-BIO8898 precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (Rac)-BIO8898 | TargetMol [targetmol.com]
- 5. Recruitment of CD40 and tumor necrosis factor receptor-associated factors 2 and 3 to membrane microdomains during CD40 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of CD40(L)-TRAF signaling in inflammation and resolution—a double-edged sword [frontiersin.org]
- 7. CD40 signaling through tumor necrosis factor receptor-associated factors (TRAFs). Binding site specificity and activation of downstream pathways by distinct TRAFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRAF proteins in CD40 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-BIO8898 Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of (Rac)-BIO8898 for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Rac)-BIO8898?
A1: (Rac)-BIO8898 is an inhibitor of the CD40-CD154 co-stimulatory interaction.[1][2][3][4] It functions by binding to the CD40 ligand (CD40L or CD154), a member of the tumor necrosis factor (TNF) superfamily, and disrupting its trimeric structure.[5][6][7] This intercalation prevents the native three-fold symmetry required for receptor binding and subsequent signaling, thereby inhibiting the CD40-CD40L pathway.[5][6]
Q2: What is a good starting concentration for my in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve around the published IC50 value. (Rac)-BIO8898 has an IC50 of approximately 25 µM in a biochemical assay measuring the inhibition of CD154 binding to a CD40-Ig fusion protein.[1][2][3][4][5][7][8][9] For cell-based assays, a wider range is recommended for initial testing, for example, from 1 µM to 100 µM.[8][10] One study showed dose-dependent inhibition of CD40L-induced apoptosis in the range of 0-100 µM.[8]
Q3: How should I prepare and store (Rac)-BIO8898?
A3: (Rac)-BIO8898 is typically provided as a powder. For in vitro experiments, it is soluble in DMSO at a concentration of 100 mg/mL (110.00 mM).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted in culture medium for your experiments. To avoid repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months.[1][2] When preparing working solutions, ensure the final DMSO concentration in your assay is low (typically <0.5%) to prevent solvent-induced toxicity.[11][12]
Q4: Is (Rac)-BIO8898 suitable for in vivo studies?
A4: Yes, formulations for in vivo use have been described. These typically involve a combination of solvents to improve solubility, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1] It is crucial to prepare these formulations freshly for each experiment.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | The concentration of (Rac)-BIO8898 is too low. | Test a higher range of concentrations, extending up to 100 µM or higher, depending on the cell type and assay duration.[8][10] |
| The cell line may be resistant or does not express the target. | Confirm the expression of CD40 and/or CD40L in your cell line. Consider using a positive control cell line known to be responsive to CD40L stimulation. | |
| The compound is inactive. | Verify the proper storage of your (Rac)-BIO8898 stock solution.[1][2] Test the compound's activity in a known sensitive assay or cell line if possible. | |
| High variability between replicate wells. | Uneven cell plating. | Ensure you have a single-cell suspension before plating and use proper pipetting techniques for even cell distribution.[10] |
| "Edge effect" in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| Vehicle control (e.g., DMSO) is showing a biological effect. | The final concentration of the solvent is too high. | Maintain a final DMSO concentration below 0.5%, and ideally below 0.1%.[11][12] Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle. |
| Inconsistent results between experiments. | Compound instability. | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11][13] |
| Variations in cell culture conditions. | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[11] |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | ~25 µM | Biochemical (inhibition of CD154 binding to CD40-Ig) | [1][2][3][4][5][7][8][9] |
| Effective Concentration Range | 0 - 100 µM | Cell-based (inhibition of CD40L-induced apoptosis) | [8] |
| Solubility in DMSO | 100 mg/mL (110.00 mM) | In Vitro Preparation | [1] |
| Solubility in vivo formulation | ≥ 2.5 mg/mL | In Vivo Preparation | [1] |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination in Cell Culture
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of (Rac)-BIO8898 in a cell-based assay.
Materials:
-
(Rac)-BIO8898
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
(Rac)-BIO8898 Preparation: Prepare a 2X stock solution of the highest concentration of (Rac)-BIO8898 in complete medium. Perform serial dilutions (e.g., 1:3 or 1:10) in complete medium to create a range of concentrations. A typical starting range could be 200 µM down to 0.1 µM (for a final concentration of 100 µM to 0.05 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared (Rac)-BIO8898 dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a duration appropriate for your cell line and assay (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability or 0% inhibition). Plot the normalized response versus the log of the (Rac)-BIO8898 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Protocol 2: Cytotoxicity Assay
This protocol is to assess the cytotoxic effect of (Rac)-BIO8898 on a specific cell line.
Materials:
-
(Rac)-BIO8898
-
DMSO
-
Target cell line and complete culture medium
-
96-well, clear-bottom black plates (for fluorescence-based assays)
-
Cytotoxicity assay kit (e.g., LDH release assay or a dye-based assay like Propidium Iodide)
-
Positive control for cytotoxicity (e.g., lysis buffer provided in the kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare a range of (Rac)-BIO8898 concentrations in complete medium as described in the dose-response protocol. Include a vehicle control (DMSO) and a positive control for maximal cytotoxicity (lysis buffer).
-
Treatment: Add the compound dilutions and controls to the cells.
-
Incubation: Incubate for the desired time period.
-
Assay Procedure: Follow the manufacturer's protocol for the chosen cytotoxicity assay kit. This typically involves adding a reagent that measures membrane integrity.
-
Data Measurement: Read the plate using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.[15]
Visualizations
Caption: Mechanism of (Rac)-BIO8898 action.
Caption: Experimental workflow for concentration optimization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. cenmed.com [cenmed.com]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
(Rac)-BIO8898 stability at room temperature
Welcome to the technical support center for (Rac)-BIO8898, a potent inhibitor of the CD40-CD154 co-stimulatory interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and application of (Rac)-BIO8898 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for (Rac)-BIO8898?
A1: For optimal long-term stability, (Rac)-BIO8898 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q2: Can (Rac)-BIO8898 be stored at room temperature?
A2: While (Rac)-BIO8898 is typically shipped at room temperature, it is not recommended for long-term storage at this condition.[1] Temperature excursions, or deviations from the recommended storage temperature, can lead to a loss of product potency and the alteration of its physical and chemical properties. For critical experiments, it is crucial to adhere to the recommended storage conditions to ensure the integrity and efficacy of the compound.
Q3: What solvents are recommended for reconstituting (Rac)-BIO8898?
A3: (Rac)-BIO8898 is soluble in DMSO. For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, a common formulation involves first dissolving the compound in DMSO and then further diluting it with other vehicles such as PEG300, Tween-80, and saline, or with corn oil. It is important to add each solvent sequentially and ensure the solution is clear before use.[2]
Q4: What is the mechanism of action of (Rac)-BIO8898?
A4: (Rac)-BIO8898 is an inhibitor of the CD40-CD154 co-stimulatory interaction. It functions by binding to the CD40 ligand (CD154), preventing it from interacting with the CD40 receptor. This blockade disrupts the downstream signaling pathways that are crucial for B-cell activation, proliferation, and antibody production.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of (Rac)-BIO8898.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the compound upon dilution in aqueous buffer. | The solubility limit of (Rac)-BIO8898 in the aqueous buffer has been exceeded. This is a common issue with hydrophobic compounds when the concentration of the organic solvent (e.g., DMSO) is significantly reduced. | - Optimize Solvent Concentration: Minimize the final concentration of DMSO in your assay to a level that is tolerated by your cells while keeping the compound in solution. - Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions. Prepare a 10% stock solution of Pluronic F-68 in water and add it to your final solution at a concentration of 0.05-0.1%. - Sonication: Brief sonication of the solution can help to redissolve small amounts of precipitate. |
| Inconsistent or variable results between experiments. | - Improper Storage: The compound may have degraded due to prolonged storage at room temperature or multiple freeze-thaw cycles. - Lot-to-Lot Variability: There may be slight differences in the purity or activity of the compound between different manufacturing batches. | - Adhere to Storage Guidelines: Always store the compound as recommended and use freshly prepared dilutions for your experiments. - Lot Validation: When starting with a new lot of (Rac)-BIO8898, it is advisable to perform a dose-response experiment to confirm its activity and compare it to previous lots. |
| Unexpected or off-target effects observed in cellular assays. | While (Rac)-BIO8898 is designed to be a specific inhibitor of the CD40-CD154 interaction, the possibility of off-target effects, especially at higher concentrations, cannot be completely ruled out. | - Dose-Response Curve: Perform a careful dose-response analysis to determine the optimal concentration range for your specific assay that elicits the desired effect without causing non-specific toxicity. - Control Experiments: Include appropriate negative and positive controls in your experiments to help differentiate between specific and non-specific effects. Consider using a structurally related but inactive compound as a negative control if available. |
| Difficulty with in vivo administration due to insolubility. | The formulation of (Rac)-BIO8898 for in vivo use can be challenging due to its poor aqueous solubility. | - Optimize Formulation: Experiment with different ratios of co-solvents (DMSO, PEG300, Tween-80, etc.) to find a formulation that provides a clear and stable solution at the desired concentration.[2] - Fresh Preparation: Always prepare the in vivo dosing solution fresh on the day of the experiment. |
Experimental Protocols
CD40-CD154 Inhibition Binding Assay (ELISA-based)
This protocol describes a competitive ELISA to measure the ability of (Rac)-BIO8898 to inhibit the binding of CD154 to the CD40 receptor.
Materials:
-
Recombinant human CD40 protein
-
Recombinant human CD154 (CD40 Ligand) protein
-
Biotinylated anti-human CD154 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
-
(Rac)-BIO8898
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human CD40 protein at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with assay buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Incubation: Prepare serial dilutions of (Rac)-BIO8898 in assay buffer. Add the diluted compound and a fixed concentration of recombinant human CD154 protein (predetermined for optimal signal) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add biotinylated anti-human CD154 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Amplification: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of (Rac)-BIO8898 and determine the IC₅₀ value.
CD40L-Induced Apoptosis Inhibition Assay
This protocol outlines a cell-based assay to evaluate the ability of (Rac)-BIO8898 to inhibit apoptosis induced by CD40 ligand (CD40L).
Materials:
-
A CD40-expressing cell line (e.g., certain B-cell lymphoma lines or transfected cell lines)
-
Recombinant soluble CD40 Ligand (sCD40L)
-
(Rac)-BIO8898
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the CD40-expressing cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of (Rac)-BIO8898 for 1-2 hours prior to stimulation. Include a vehicle control (e.g., DMSO).
-
Apoptosis Induction: Add sCD40L to the wells at a concentration known to induce apoptosis in the chosen cell line.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for apoptosis to occur.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol for the apoptosis detection kit.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and Propidium Iodide positive).
-
Data Analysis: Determine the percentage of apoptosis inhibition at each concentration of (Rac)-BIO8898 and calculate the EC₅₀ value.
Visualizations
Caption: (Rac)-BIO8898 inhibits the CD40-CD154 signaling pathway.
Caption: General experimental workflow for using (Rac)-BIO8898.
References
Technical Support Center: (Rac)-BIO8898 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of (Rac)-BIO8898 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (Rac)-BIO8898?
A1: The recommended storage conditions for (Rac)-BIO8898 depend on whether it is in solid form or in solution.[1][2]
-
Solid (Powder):
-
In Solvent (e.g., DMSO):
Q2: How should I prepare a stock solution of (Rac)-BIO8898?
A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[1][2] Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to ensure accurate concentration and prevent compound degradation.[1] For compounds that are difficult to dissolve, ultrasonication may be necessary to achieve complete dissolution.[1][2]
Q3: My (Rac)-BIO8898 solution has precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the solution was stored at a concentration close to its solubility limit at that temperature. To redissolve the compound, gently warm the vial to room temperature and vortex the solution thoroughly. If precipitation persists, brief ultrasonication may help. To prevent this in the future, consider storing the solution in smaller aliquots to minimize freeze-thaw cycles and storing at a slightly lower concentration if possible.
Q4: I see a color change in my (Rac)-BIO8898 solution. Is it still usable?
A4: A color change in your stock solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is highly recommended to discard the solution and prepare a fresh one from solid stock to ensure the integrity of your experimental results.
Q5: How can I be sure that my stored (Rac)-BIO8898 solution is still active?
A5: To confirm the activity of a stored solution, you can perform a functional assay to measure its inhibitory effect on the CD40-CD154 interaction. A common method is an ELISA-based binding assay where you can determine the IC50 value of your stored compound and compare it to the expected value of approximately 25 µM.[1][4][5][6] A significant shift in the IC50 value may indicate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the long-term storage and use of (Rac)-BIO8898 solutions.
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution from solid (Rac)-BIO8898. Perform a quality control experiment, such as an activity assay, to compare the performance of the old and new solutions. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Solvent Evaporation | Ensure vials are tightly sealed. For long-term storage, consider using vials with screw caps (B75204) and O-rings. Parafilm can also be used to further seal the vials. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing dilutions, ensure the stock solution is completely thawed and mixed well before pipetting. |
Issue 2: Solubility Problems
| Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Solutions | (Rac)-BIO8898 has low aqueous solubility. When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. Prepare fresh dilutions for each experiment. |
| Incorrect Solvent | Use a high-purity, anhydrous grade solvent like DMSO. As DMSO is hygroscopic, use a fresh, unopened bottle to prepare your stock solution.[1] |
| Concentration Too High | Do not exceed the recommended solubility limits. If you need a higher concentration, you may need to explore the use of co-solvents, but this should be validated for compatibility with your assay. |
Data Presentation
Table 1: Recommended Storage Conditions for (Rac)-BIO8898
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 6 months[1][2][3] |
| -20°C | 1 month[1][2][3] |
Table 2: Solubility of (Rac)-BIO8898
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (110.00 mM) | Ultrasonication may be required.[1][2] |
Experimental Protocols
Protocol 1: Preparation of (Rac)-BIO8898 Stock Solution
-
Materials:
-
(Rac)-BIO8898 powder
-
Anhydrous, high-purity DMSO (from a newly opened bottle)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the (Rac)-BIO8898 vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of (Rac)-BIO8898 powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Quality Control Assay for (Rac)-BIO8898 Activity (ELISA-based)
This protocol provides a general workflow to assess the inhibitory activity of (Rac)-BIO8898 on the CD40-CD154 interaction.
-
Materials:
-
Recombinant human CD40-Fc fusion protein
-
Recombinant human CD154 (CD40L)
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Biotinylated anti-human CD154 antibody
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Streptavidin-HRP
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TMB substrate
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Stop solution (e.g., 1 M H₂SO₄)
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Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
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96-well ELISA plates
-
(Rac)-BIO8898 solution (stored and freshly prepared)
-
-
Procedure:
-
Coat a 96-well plate with CD40-Fc in a suitable coating buffer overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., assay buffer) for 1-2 hours at room temperature.
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Prepare serial dilutions of your stored and freshly prepared (Rac)-BIO8898 solutions in assay buffer. Also, include a vehicle control (DMSO).
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Add the diluted compounds and controls to the plate.
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Add a fixed concentration of CD154 to the wells and incubate for 1-2 hours at room temperature.
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Wash the plate.
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Add the biotinylated anti-human CD154 antibody and incubate for 1 hour at room temperature.
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Wash the plate.
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Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
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Wash the plate.
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Add TMB substrate and incubate until a blue color develops.
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Add stop solution to quench the reaction.
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Read the absorbance at 450 nm using a microplate reader.
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Calculate the percent inhibition for each concentration and determine the IC50 value for both the stored and fresh solutions. A significant increase in the IC50 of the stored solution indicates degradation.
-
Visualizations
Caption: (Rac)-BIO8898 inhibits the CD40-CD154 signaling pathway.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Targeting the CD40-CD154 Signaling Pathway for Treatment of Autoimmune Arthritis [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The role of CD40-CD154 interactions in autoimmunity and the benefit of disrupting this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the CD40-CD154 Signaling Pathway for Treatment of Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
issues with (Rac)-BIO8898 in vivo delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-BIO8898, focusing on challenges related to its in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (Rac)-BIO8898?
A1: (Rac)-BIO8898 is an inhibitor of the CD40-CD40 Ligand (CD154) co-stimulatory interaction.[1][2] It functions by binding deep within the homotrimeric CD40L protein, intercalating between two of the three subunits.[3][4][5] This binding event disrupts the protein's natural three-fold symmetry and distorts the binding site for its receptor, CD40, thereby inhibiting the downstream signaling cascade.[3][4] The binding is reversible, and the resulting complex is stable without causing the trimer to dissociate.[3][4][5]
Diagram: Mechanism of Action of (Rac)-BIO8898
Caption: Inhibition of CD40L by (Rac)-BIO8898 prevents receptor binding.
Q2: What is the in vitro potency of (Rac)-BIO8898?
A2: (Rac)-BIO8898 inhibits the binding of soluble CD40L to a CD40-Ig fusion protein with an IC50 value of approximately 25 µM.[2][3][4][5][6][7] It has also been shown to inhibit CD40L-dependent apoptosis in cellular assays in a dose-dependent manner.[3][4][6]
Troubleshooting In Vivo Delivery
The most significant challenge in the in vivo application of (Rac)-BIO8898 is its poor aqueous solubility.[3] Proper formulation is critical for successful animal studies.
Problem: Precipitate formation upon preparing the dosing solution.
Cause: This is typically due to the low solubility of (Rac)-BIO8898 in aqueous solutions. The concentration of the compound may have exceeded its solubility limit in the chosen vehicle, or the solvents may not have been mixed in the correct order.
Solution:
-
Select an appropriate vehicle: Several vehicle formulations have been successfully used to dissolve (Rac)-BIO8898 for in vivo use. The choice of vehicle may depend on the desired route of administration and experimental context.
-
Follow a specific mixing order: When using multi-component solvent systems, the order of addition is crucial. Typically, the compound is first dissolved in a small amount of an organic solvent like DMSO before the addition of co-solvents and aqueous components.
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Use physical methods to aid dissolution: Gentle heating and/or sonication can help dissolve the compound.[1][6] However, be cautious with heat to avoid degradation.
Diagram: Experimental Workflow for Formulation Preparation
Caption: Step-by-step workflow for preparing (Rac)-BIO8898 dosing solutions.
Experimental Protocols & Data
Formulation Protocols for In Vivo Administration
Successful solubilization of (Rac)-BIO8898 has been achieved with several formulations. It is often recommended to prepare a stock solution in DMSO first and then dilute it with the final vehicle components.[6] The tables below summarize suggested vehicle compositions and the resulting solubility.
Table 1: Recommended Vehicle Formulations for (Rac)-BIO8898
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (2.75 mM)[1][7] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (2.75 mM)[1][7] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (2.75 mM)[1][7] |
Note: SBE-β-CD refers to Sulfobutyl ether beta-cyclodextrin. Use of an ultrasonic bath may be required to achieve a clear solution.[1][7]
Detailed Methodology for Formulation Protocol 1
This protocol yields a clear solution suitable for many routes of administration.
-
Prepare a stock solution: Dissolve (Rac)-BIO8898 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
-
Sequential Addition: For a 1 mL final volume, begin with 400 µL of PEG300.
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Add 100 µL of your DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline as the final step and mix thoroughly to achieve a clear, homogenous solution.
-
If any cloudiness or precipitation occurs, sonicate the solution in a water bath until it becomes clear.[6]
Storage of Solutions
Once prepared, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Rac)-BIO8898 | TargetMol [targetmol.com]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: (Rac)-BIO8898 Treatment
Welcome to the technical support center for (Rac)-BIO8898, a potent small molecule inhibitor of the CD40-CD154 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and unexpected results during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (Rac)-BIO8898?
A1: (Rac)-BIO8898 is a CD40-CD154 co-stimulatory interaction inhibitor.[1][2][3] Unlike traditional inhibitors that bind to the surface of a protein, BIO8898 intercalates deeply between two subunits of the homotrimeric CD40 ligand (CD40L).[4][5][6][7] This disrupts the native three-fold symmetry of the CD40L trimer, which is crucial for high-affinity binding to its receptor, CD40.[6] The binding of BIO8898 is reversible and does not cause the dissociation of the CD40L trimer subunits.[5][7]
Q2: What is the primary application of (Rac)-BIO8898 in research?
A2: (Rac)-BIO8898 is primarily used to inhibit the interaction between CD40 and CD40L (also known as CD154). This interaction is a critical co-stimulatory signal in the immune system, and its inhibition can be used to study immune responses in various contexts, including autoimmune diseases and cancer.[8][9] Specifically, BIO8898 has been shown to inhibit CD40L-induced apoptosis in cellular assays.[5][7][10]
Q3: What is the IC50 of (Rac)-BIO8898?
A3: The half-maximal inhibitory concentration (IC50) of (Rac)-BIO8898 for inhibiting the binding of soluble CD40L to a CD40-Ig fusion protein is approximately 25 µM.[1][5][7][10]
Troubleshooting Guide
This guide addresses potential unexpected results and provides solutions for common issues encountered during experiments with (Rac)-BIO8898.
Issue 1: No observable or inconsistent biological effect of the inhibitor.
-
Possible Causes & Solutions:
Possible Cause Recommended Solution Inhibitor Instability/Degradation: The compound may degrade in cell culture media over time. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. Perform a stability study by incubating BIO8898 in your specific cell culture media and analyzing its concentration over time using methods like HPLC or LC-MS/MS. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its target. While BIO8898's mechanism is on the extracellular CD40L, ensure that the experimental setup allows for proper interaction. If using a cell-based assay where CD40L is expressed on the cell surface, ensure sufficient incubation time. Incorrect Concentration: The concentration used may be too low to achieve significant inhibition. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The reported IC50 of ~25 µM is a starting point.[1][5][7][10] Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition or loss of activity. Ensure complete solubilization of the compound. If precipitation is observed, sonication or gentle heating may aid dissolution.[5] Consider adding a non-ionic detergent like Triton-X 100 (at a low concentration, e.g., 0.01%) to your assay buffer to prevent aggregation.[11] Serum Protein Binding: Components of the cell culture media, particularly serum proteins, can bind to small molecules, reducing their effective concentration. It is advisable to test the inhibitor's efficacy in both serum-free and serum-containing media to assess the impact of serum proteins.
Issue 2: Higher than expected cellular toxicity.
-
Possible Causes & Solutions:
Possible Cause Recommended Solution Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways at the concentrations used. Use the lowest effective concentration of the inhibitor determined from your dose-response studies. If off-target effects are suspected, consider using a structurally different CD40-CD40L inhibitor as a control. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[10] Run a vehicle control (media with the same concentration of solvent but without the inhibitor) to assess solvent toxicity. Compound Precipitation: Precipitation of the compound in the media can lead to localized high concentrations and cellular stress. Visually inspect the culture media for any signs of precipitation. If observed, refer to the solubility guidelines below and consider preparing a fresh, clear stock solution.
Issue 3: Variability between experimental replicates.
-
Possible Causes & Solutions:
Possible Cause Recommended Solution Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. Ensure accurate and consistent pipetting techniques. Prepare a master mix of the final inhibitor concentration to be added to all relevant wells to minimize pipetting variability. Incomplete Solubilization: If the compound is not fully dissolved in the stock solution, the actual concentration in the media will vary. Follow the recommended solvent and solubility guidelines carefully. Ensure the stock solution is clear before further dilution.[1][5] Cell Seeding Density: Variations in the number of cells seeded per well can lead to different responses. Use a consistent cell seeding density across all wells and experiments. Allow cells to adhere and resume growth before adding the inhibitor.
Data Presentation
Table 1: Quantitative Data for (Rac)-BIO8898
| Parameter | Value | Reference |
| IC50 (CD154 binding to CD40-Ig) | ~25 µM | [1][5][7][10] |
| Molecular Weight | 909.13 g/mol | [1] |
| Molecular Formula | C₅₃H₆₄N₈O₆ | [1] |
Table 2: In Vitro Solubility of (Rac)-BIO8898
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (110.00 mM) | Requires sonication for complete dissolution. | [1] |
Table 3: Preparation of Working Solutions for In Vivo Experiments
| Protocol | Composition | Final Concentration | Notes | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (2.75 mM) | Clear solution; may require sonication. | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (2.75 mM) | Clear solution; may require sonication. | [1] |
| 3 | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (2.75 mM) | Clear solution; may require sonication. | [1] |
Experimental Protocols
Protocol 1: CD40L Binding Inhibition Assay (ELISA-based)
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Plate Coating: Coat a 96-well plate with a CD40-Ig fusion protein and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
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Inhibitor Addition: Add serial dilutions of (Rac)-BIO8898 (solubilized in a vehicle like DMSO, with the final DMSO concentration kept constant and low across all wells) to the wells.
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Ligand Addition: Add a constant concentration of myc-tagged soluble CD40L to the wells and incubate for 1-2 hours at room temperature.
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Washing: Repeat the washing step.
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Detection: Add a primary antibody against the myc-tag (e.g., anti-myc antibody) and incubate for 1 hour.
-
Washing: Repeat the washing step.
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Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color change is observed.
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Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
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Readout: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: CD40L-Induced Apoptosis Inhibition Assay (Cell-based)
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Cell Seeding: Seed a suitable cell line (e.g., a BHK cell line stably transfected with a chimeric receptor of the CD40 extracellular domain and the TNFRp75 cytoplasmic domain) in a 96-well plate and allow them to attach overnight.
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Inhibitor Pre-treatment: Treat the cells with various concentrations of (Rac)-BIO8898 for a predetermined time (e.g., 1 hour).
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Apoptosis Induction: Induce apoptosis by adding a known concentration of soluble CD40L.
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Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 48-72 hours).
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Viability Assay: Assess cell viability using a suitable method, such as the MTT or resazurin (B115843) assay.
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Data Analysis: Normalize the viability data to the untreated control and plot against the inhibitor concentration to determine the dose-dependent inhibition of apoptosis.
Mandatory Visualizations
Caption: Mechanism of (Rac)-BIO8898 action on the CD40L trimer.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Simplified CD40 signaling pathway and the point of inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What CD40L inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. (Rac)-BIO8898 | TargetMol [targetmol.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD40/CD40L Inhibitors Market on Growth Trajectory Driven by Advancements in Autoimmune and Cancer Therapeutics | DelveInsight [prnewswire.com]
- 9. CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CD40-CD40 Ligand Disruption Does Not Prevent Hyperoxia-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent (Rac)-BIO8898 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of (Rac)-BIO8898 to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of (Rac)-BIO8898?
A1: It is recommended to prepare a stock solution of (Rac)-BIO8898 in a high-purity solvent such as DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used. To aid dissolution, gentle warming and/or sonication may be necessary. Ensure the solution is clear before use.[1]
Q2: How should I store the stock solution to prevent degradation?
A2: To maintain the integrity of your (Rac)-BIO8898 stock solution, it is crucial to adhere to the following storage guidelines:
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Long-term storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[2][3]
-
Short-term storage: For more frequent use, aliquots can be stored at -20°C for up to 1 month.[2][3]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can accelerate the degradation of the compound. Aliquoting is essential to prevent this.[3]
Q3: My (Rac)-BIO8898 solution has changed color. What does this indicate?
A3: A change in the color of your solution may suggest chemical degradation. This could be due to factors such as oxidation, reaction with impurities in the solvent, or exposure to light. It is advisable to discard the solution and prepare a fresh one from a new stock.
Q4: Can I prepare a working solution of (Rac)-BIO8898 in aqueous media?
A4: Yes, but with caution. (Rac)-BIO8898 has limited solubility in aqueous solutions. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. When preparing working solutions for in vivo studies, it is recommended to prepare them fresh on the day of use.[3] Formulations using co-solvents like PEG300 and Tween-80 can improve solubility.[1]
Q5: What are the potential degradation pathways for (Rac)-BIO8898?
A5: While specific degradation pathways for (Rac)-BIO8898 have not been extensively published, based on its chemical structure, potential degradation routes include:
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Hydrolysis: The molecule contains several amide bonds which can be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5]
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Oxidation: The biphenylmethyl group and other aromatic rings could be susceptible to oxidation.[6]
-
Photodegradation: Compounds with extensive aromatic systems can be sensitive to light.
Troubleshooting Guides
Issue 1: Inconsistent or Lower Than Expected Activity in Experiments
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare a fresh stock solution from powder. - Ensure stock solutions have not been subjected to multiple freeze-thaw cycles. - Verify the age and storage conditions of the stock solution. |
| Degradation in Working Solution | - Prepare fresh working solutions immediately before each experiment. - If using aqueous buffers, ensure the pH is neutral and compatible with the compound. - Minimize the exposure of the working solution to light by using amber tubes or covering with foil. |
| Improper Dosing in Cellular Assays | - Verify the final concentration of (Rac)-BIO8898 in the assay. - Ensure the final DMSO concentration is not affecting cell viability or the assay readout. Run a vehicle control. |
| Precipitation of the Compound | - Visually inspect the working solution for any precipitates. - If precipitation occurs, consider adjusting the solvent composition or using a solubilizing agent if compatible with your experimental system. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration range. - Use the lowest effective concentration to minimize the risk of off-target effects. |
| Solvent Effects | - Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells being used. |
| Compound Purity | - If possible, verify the purity of the (Rac)-BIO8898 batch using analytical methods such as HPLC. |
Data Presentation
Storage Recommendations for (Rac)-BIO8898
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[7] |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2][3] |
| -20°C | 1 month[2][3] |
Experimental Protocols
Protocol: Preparation of (Rac)-BIO8898 Stock Solution
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Materials: (Rac)-BIO8898 powder, high-purity DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Allow the (Rac)-BIO8898 powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a brief period. e. Visually inspect the solution to ensure there are no particulates. f. Aliquot the stock solution into single-use, light-protected vials. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
CD40-CD154 Signaling Pathway
Caption: Inhibition of the CD40-CD154 signaling pathway by (Rac)-BIO8898.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow for handling (Rac)-BIO8898 to prevent degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (Rac)-BIO8898 | TargetMol [targetmol.com]
(Rac)-BIO8898 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of (Rac)-BIO8898. The content is structured to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (Rac)-BIO8898?
A1: (Rac)-BIO8898 is an inhibitor of the protein-protein interaction between CD40 Ligand (CD40L, also known as CD154) and its receptor, CD40.[1][2][3][4][5] It functions by intercalating deeply between two subunits of the homotrimeric CD40L cytokine, disrupting the constitutive protein-protein interface and breaking the protein's three-fold symmetry.[1][3][4][6] This structural disruption prevents CD40L from effectively binding to the CD40 receptor, thereby inhibiting downstream signaling.[6]
Q2: Are there any publicly documented off-target effects of (Rac)-BIO8898?
A2: Based on available scientific literature, there is limited publicly available data on the off-target effects of (Rac)-BIO8898. One study noted that similar small-molecule inhibitors of the CD40-CD40L interaction were tested for selectivity against the TNF-R1–TNF-α interaction and showed a high degree of selectivity.[7] However, a comprehensive off-target profile for BIO8898 across a broad range of potential targets is not extensively documented in the provided search results. Researchers should assume that off-target effects are possible and design experiments to investigate this.
Q3: What is the significance of the "(Rac)-" prefix in the compound's name?
A3: The prefix "(Rac)-" indicates that BIO8898 is a racemate, meaning it is a mixture of equal amounts of two enantiomers (mirror-image isomers). The biological activity and potential off-target effects of each enantiomer may differ. The published IC50 value of ~25 µM is for the racemic mixture.[1][2][3][4][5] It is crucial to consider that one enantiomer may be more active or have a different off-target profile than the other.
Q4: What potential off-target liabilities might be associated with BIO8898 based on its mechanism and structure?
A4: Given that BIO8898 targets a member of the TNF (Tumor Necrosis Factor) superfamily, there is a theoretical possibility of cross-reactivity with other structurally related trimeric cytokines in this family.[1] Its mechanism of disrupting protein-protein interfaces via a "subunit fracture" could potentially be applicable to other multimeric protein complexes.[1] Additionally, its polyaromatic structure might lead to non-specific interactions.[7]
Q5: How can I begin to investigate the potential off-target effects of (Rac)-BIO8898 in my experimental system?
A5: A systematic approach is recommended. Start with a broad, unbiased screen, such as a commercial kinase panel profiling service, to identify potential interactions with a large number of kinases. Concurrently, use a cell-based thermal shift assay (CETSA) to identify direct protein targets within intact cells. For any unexpected phenotype observed, a logical troubleshooting workflow should be followed to distinguish between on-target and off-target effects.
Quantitative Data Summary
The following table summarizes the known quantitative data for (Rac)-BIO8898's on-target activity. Currently, there is no publicly available quantitative data on its off-target interactions.
| Target | Assay Type | Parameter | Value | Reference |
| CD40 Ligand (CD40L) | Soluble CD40L binding to CD40-Ig | IC50 | ~25 µM | [1][2][3][4] |
| CD40L-dependent Apoptosis | Cellular Assay | EC50 | ~69 µM | [1] |
Troubleshooting Guides
Scenario 1: You observe an unexpected cellular phenotype that is not readily explained by the inhibition of the CD40-CD40L pathway.
-
Question: Is the observed effect due to an off-target interaction of (Rac)-BIO8898?
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: In parallel with observing the unknown phenotype, verify that (Rac)-BIO8898 is inhibiting the CD40L pathway in your specific cell system at the concentrations used.
-
Use a Structural Analogue: If available, test a structurally similar but inactive analogue of BIO8898. If the analogue does not produce the phenotype, it suggests the effect is specific to BIO8898's structure.
-
Orthogonal Inhibition: Attempt to replicate the phenotype by inhibiting the CD40L pathway through an alternative method (e.g., using a neutralizing antibody for CD40L). If the phenotype is not replicated, it strongly suggests an off-target effect.
-
Off-Target Screening: Perform a broad off-target screening assay, such as CETSA or a kinase panel, to identify potential unintended binding partners.
-
-
Scenario 2: You are experiencing significant cytotoxicity at concentrations required for CD40L inhibition.
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Question: Is the observed cytotoxicity an on-target or off-target effect?
-
Troubleshooting Steps:
-
Review Literature: Some related compounds have been evaluated for cytotoxicity.[7] Check if your observed cytotoxic concentrations are consistent with any published data.
-
Cell Type Specificity: Test the cytotoxicity of (Rac)-BIO8898 on a cell line that does not express CD40 or CD40L. If cytotoxicity persists, it is likely an off-target effect.
-
Perform a Dose-Response Cytotoxicity Assay: Use a standard assay like MTT or a live/dead stain to determine the CC50 (cytotoxic concentration 50%). Compare this value to the IC50 for CD40L inhibition. A small therapeutic window (ratio of CC50 to IC50) suggests potential off-target toxicity.
-
Apoptosis Marker Analysis: Investigate markers of apoptosis (e.g., cleaved caspase-3) to understand the mechanism of cell death. BIO8898 has been shown to inhibit CD40L-induced apoptosis.[2]
-
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with (Rac)-BIO8898 at the desired concentration (e.g., 10x the IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
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Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific protein of interest (e.g., CD40L or a suspected off-target) remaining in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct binding and stabilization.
Protocol 2: MTT Assay for General Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (Rac)-BIO8898 (e.g., from 0.1 µM to 200 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Visualizations
Caption: Mechanism of (Rac)-BIO8898 action on the CD40L-CD40 pathway.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficacy of (Rac)-BIO8898 in experiments
Welcome to the technical support center for (Rac)-BIO8898. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of (Rac)-BIO8898 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with (Rac)-BIO8898 in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my (Rac)-BIO8898 precipitating out of solution during my in vitro experiment? | - Solvent choice: The solvent may not be suitable for the final concentration required in your assay medium. - Low DMSO tolerance of cells: Many cell lines are sensitive to DMSO concentrations above a certain level, limiting the amount of stock solution that can be added.[1] - Temperature changes: A rapid decrease in temperature can cause the compound to precipitate. | - Use co-solvents: For aqueous solutions, consider using co-solvents like PEG300, Tween-80, or SBE-β-CD in combination with DMSO to improve solubility.[2] - Optimize DMSO concentration: Determine the maximum DMSO concentration your cells can tolerate without affecting viability. Prepare a more concentrated stock solution if possible to minimize the final DMSO percentage. - Gentle warming and sonication: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[2] - Prepare fresh dilutions: Prepare working solutions fresh from a stock solution just before use. |
| I'm not observing the expected inhibition of CD40-CD154 binding in my assay. | - Incorrect compound concentration: The concentration of (Rac)-BIO8898 may be too low to achieve significant inhibition. - Assay sensitivity: The assay format may not be sensitive enough to detect inhibition at the concentrations used. - Reagent quality: The recombinant CD40L or CD40-Ig proteins may have lost activity. | - Perform a dose-response curve: Test a wide range of (Rac)-BIO8898 concentrations to determine the optimal inhibitory range for your specific assay. The reported IC50 is ~25 µM.[1][2][3] - Optimize assay conditions: Ensure optimal buffer conditions, incubation times, and detection methods for your specific binding assay (e.g., DELFIA, ELISA). - Verify reagent activity: Test the activity of your recombinant proteins using a known positive control. |
| I'm observing high background signal or inconsistent results in my cell-based assays. | - Cell health: Poor cell viability or inconsistent cell seeding density can lead to variable results. - Interference from media components: Serum or phenol (B47542) red in the culture medium can sometimes interfere with colorimetric or fluorescent readouts. - Incomplete dissolution of formazan (B1609692) crystals (MTT assay): If using an MTT assay, incomplete solubilization of the formazan product will lead to inaccurate readings. | - Ensure healthy cell cultures: Use cells within a low passage number and ensure high viability before starting the experiment. Seed cells at a consistent density. - Use appropriate controls: Include background controls with medium and the assay reagents but no cells.[4] - Optimize MTT assay protocol: Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time with the solubilization buffer.[4] |
| My in vivo formulation of (Rac)-BIO8898 is not stable or is causing adverse effects in my animal model. | - Inappropriate vehicle: The chosen vehicle may not be suitable for the route of administration or may be causing toxicity. - Precipitation upon injection: The compound may be precipitating out of the formulation upon injection into the physiological environment. - Dosing volume: A large dosing volume can cause discomfort or adverse reactions. | - Select a suitable vehicle: Several in vivo formulations have been reported, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[2] The choice depends on the animal model and administration route. - Prepare fresh formulations: It is recommended to prepare in vivo formulations fresh on the day of use.[2] - Filter the formulation: Filter the final formulation through a sterile filter before injection to remove any potential precipitates. - Optimize dosing volume: Keep the dosing volume as low as possible while ensuring accurate delivery of the desired dose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Rac)-BIO8898?
A1: (Rac)-BIO8898 is a small molecule inhibitor of the CD40-CD154 (also known as CD40L) protein-protein interaction.[1] It functions by intercalating deeply between two subunits of the homotrimeric CD40L protein.[3] This binding disrupts the three-fold symmetry of the CD40L trimer, which is essential for high-affinity binding to its receptor, CD40.[5] This allosterically inhibits the CD40-CD154 interaction and subsequent downstream signaling.[5]
Q2: What is the recommended storage and stability for (Rac)-BIO8898?
A2: (Rac)-BIO8898 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q3: What are the known off-target effects of (Rac)-BIO8898?
A3: While specific off-target screening data for (Rac)-BIO8898 is not extensively published, its mechanism of targeting a protein-protein interface within the TNF superfamily suggests a potential for some level of selectivity. One study on similar small molecule inhibitors of the CD40-CD40L interaction showed over 100-fold selectivity against the TNF-R1–TNF-α interaction, another member of the TNF superfamily.[6] However, researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.
Q4: What are the downstream signaling pathways affected by inhibiting the CD40-CD154 interaction?
A4: The interaction between CD40 and CD154 activates several downstream signaling pathways, primarily through the recruitment of TNF receptor-associated factors (TRAFs).[7][8] Key pathways include the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K signaling cascades.[7] By inhibiting the initial CD40-CD154 binding, (Rac)-BIO8898 prevents the activation of these downstream pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of (Rac)-BIO8898.
Table 1: In Vitro Efficacy of (Rac)-BIO8898
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | ~25 µM | Soluble CD40L binding to CD40-Ig (DELFIA) | - | [1][2][3] |
| EC50 | 69 µM | CD40L-induced apoptosis inhibition (MTT assay) | BHK cells transfected with a chimeric CD40-TNFR2 receptor | [1] |
Table 2: Solubility of (Rac)-BIO8898
| Solvent/Vehicle | Concentration | Notes | Reference |
| DMSO (in vitro stock) | 100 mg/mL (110.00 mM) | Requires sonication | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline (in vivo) | ≥ 1.25 mg/mL (1.37 mM) | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) (in vivo) | ≥ 1.25 mg/mL (1.37 mM) | Clear solution | [2] |
| 10% DMSO, 90% Corn Oil (in vivo) | ≥ 1.25 mg/mL (1.37 mM) | Clear solution | [2] |
Experimental Protocols
Protocol 1: Inhibition of CD40L-Induced Apoptosis using MTT Assay
This protocol is adapted from the methodology used to evaluate the efficacy of (Rac)-BIO8898 in a cellular context.[1]
Materials:
-
Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor comprising the extracellular domain of CD40 and the transmembrane and cytoplasmic domains of TNFRp75.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Recombinant myc-tagged soluble CD40L (mycCD40L).
-
(Rac)-BIO8898 stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570-590 nm.
Procedure:
-
Cell Seeding: Seed the transfected BHK cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of (Rac)-BIO8898 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Add the desired concentrations of (Rac)-BIO8898 to the respective wells.
-
-
Induction of Apoptosis:
-
Add mycCD40L (final concentration of 3 ng/mL) and cycloheximide (final concentration of 50 µg/mL) to the wells.[1]
-
Include control wells:
-
Cells only (no treatment).
-
Cells + mycCD40L + cycloheximide (positive control for apoptosis).
-
Cells + vehicle (DMSO) control.
-
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of viability against the log concentration of (Rac)-BIO8898 to determine the EC50 value.
-
Protocol 2: Preparation of (Rac)-BIO8898 for In Vivo Administration
The following are examples of formulations for preparing (Rac)-BIO8898 for in vivo experiments.[2] Always prepare fresh on the day of dosing.
Formulation 1: PEG300/Tween-80/Saline
-
Prepare a stock solution of (Rac)-BIO8898 in DMSO (e.g., 12.5 mg/mL).
-
For a 1 mL final volume:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline and mix thoroughly.
-
Formulation 2: SBE-β-CD/Saline
-
Prepare a stock solution of (Rac)-BIO8898 in DMSO (e.g., 12.5 mg/mL).
-
For a 1 mL final volume:
-
Take 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of (Rac)-BIO8898 and CD40 Signaling Pathway.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Guide to Small Molecule CD40L Inhibitors: (Rac)-BIO8898 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40, is a critical co-stimulatory signal in the adaptive immune response. Dysregulation of this pathway is implicated in a range of autoimmune diseases and inflammatory conditions, making it a compelling target for therapeutic intervention. While monoclonal antibodies targeting this pathway have been explored, small molecule inhibitors offer potential advantages in terms of oral bioavailability, cost of production, and reduced immunogenicity. This guide provides a detailed comparison of (Rac)-BIO8898 and other notable small molecule inhibitors of the CD40L-CD40 interaction, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors of the CD40L-CD40 interaction have emerged with distinct mechanisms of action. (Rac)-BIO8898 employs a unique "subunit fracture" mechanism.[1] Instead of blocking the receptor-binding site on the surface of the trimeric CD40L protein, BIO8898 intercalates deeply between two of the three subunits.[1] This binding disrupts the native three-fold symmetry of the CD40L trimer, leading to conformational changes that inhibit its ability to bind to CD40.[1][2]
In contrast, other inhibitors like Suramin and the DRI series of compounds are thought to act more directly on the protein-protein interface, although the precise binding sites for the DRI compounds on CD40L are still under investigation. Suramin, a polysulfonated naphthylurea, has been shown to disrupt the trimeric structure of TNFα, a related cytokine, and is a more potent inhibitor of the CD40-CD40L interaction.[3][4] The DRI compounds, developed from the chemical space of organic dyes, have been optimized for potent inhibition of the CD40-CD40L interaction.[5][6]
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors has been evaluated in a variety of in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric. The following table summarizes the available quantitative data for (Rac)-BIO8898 and its comparators.
| Compound | Assay Type | Target Interaction/Pathway | IC50 Value | Reference |
| (Rac)-BIO8898 | Cell-free binding (DELFIA) | CD40L - CD40-Ig | ~25 µM | [1][3][7][8][9][10][11] |
| Cellular Assay | CD40L-induced apoptosis | Dose-dependent inhibition | [7][8] | |
| Suramin | Cell-free binding | CD40 - CD154 | ~50 µM | [4] |
| DRI-C21045 | Cell-free binding | CD40 - CD40L | 0.17 µM | [7][12] |
| Cellular Assay | CD40L-induced NF-κB activation | 17.1 µM | [7][12] | |
| Cellular Assay | CD40L-induced B cell proliferation | 4.5 µM | [7][12] | |
| DRI-C21095 | Cell-free binding (ELISA) | CD40 - CD40L | 19 nM | [1] |
| Cellular Assay | CD40L-induced NF-κB activation | 6.0 µM | [1] | |
| DRI-C21041 | Cell-free binding (ELISA) | CD40 - CD40L | 87 nM | [1] |
| Cellular Assay | CD40L-induced NF-κB activation | 10.3 µM | [1] | |
| Cellular Assay | Primary human B lymphocyte activation | 13.2 µM | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor performance. Below are the methodologies for the key assays cited in this guide.
CD40L - CD40-Ig Binding Assay (DELFIA for (Rac)-BIO8898)
This assay quantifies the ability of an inhibitor to disrupt the binding of soluble CD40L to its receptor.
Caption: Workflow for the CD40L-CD40-Ig DELFIA binding assay.
Procedure:
-
Plate Coating: A 96-well microtiter plate is coated with a CD40-Ig fusion protein, which consists of the extracellular domain of CD40 fused to the Fc portion of human IgG1.[3]
-
Incubation: Myc-tagged soluble CD40L is added to the wells in the presence of varying concentrations of the test inhibitor (e.g., (Rac)-BIO8898). The plate is incubated to allow for binding.[3]
-
Detection: After incubation, the plate is washed to remove unbound CD40L and inhibitor. A Europium-labeled anti-myc antibody is then added, which binds to the captured myc-tagged CD40L.[3]
-
Signal Generation: Following another wash step, a DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) enhancement solution is added. This solution dissociates the Europium ions, which then form a highly fluorescent chelate.
-
Data Acquisition: The time-resolved fluorescence is measured, which is proportional to the amount of CD40L bound to the CD40-Ig. The IC50 value is calculated from the dose-response curve.
CD40L-Dependent Apoptosis Assay
This cellular assay assesses the functional consequence of inhibiting the CD40L-CD40 interaction, which can protect certain cells from apoptosis.
Procedure:
-
Cell Culture: Cells susceptible to CD40L-induced apoptosis (e.g., certain carcinoma cell lines) are cultured in appropriate media.[13]
-
Treatment: Cells are treated with a combination of soluble CD40L and a sensitizing agent like cycloheximide.[7] Varying concentrations of the test inhibitor are added to assess their protective effect.
-
Incubation: The cells are incubated for a period sufficient to induce apoptosis (e.g., 3 days for BIO8898).[7]
-
Apoptosis Assessment: Apoptosis can be quantified using various methods, such as:
-
Morphological Analysis: Staining with a nuclear dye (e.g., propidium (B1200493) iodide) to identify cells with condensed or fragmented nuclei.[13]
-
Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3, which are key mediators of apoptosis.[13][14]
-
Signaling Pathways: The Downstream Consequences of Inhibition
Inhibition of the CD40L-CD40 interaction disrupts the downstream signaling cascades that are crucial for immune cell activation. The binding of CD40L to CD40 on antigen-presenting cells (APCs) like B cells, dendritic cells, and macrophages triggers the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40.[15] This initiates a signaling cascade that activates key transcription factors and kinases, including:
-
NF-κB Pathway: Both canonical and non-canonical NF-κB pathways are activated, leading to the transcription of genes involved in inflammation, cell survival, and immune responses.[15][16][17]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The JNK and p38 MAPK pathways are also activated, contributing to cellular stress responses and cytokine production.[15][16]
By blocking the initial CD40L-CD40 binding event, small molecule inhibitors prevent the activation of these downstream pathways, thereby exerting their immunomodulatory effects.
Caption: CD40L signaling and the point of intervention for small molecule inhibitors.
Conclusion
(Rac)-BIO8898 represents a first-in-class small molecule inhibitor of CD40L with a unique subunit fracture mechanism. While its in vitro potency is in the micromolar range, it has been a valuable tool for understanding the druggability of the CD40L trimer. More recent developments, such as the DRI series of compounds, have demonstrated significantly improved potency, with IC50 values in the nanomolar to low micromolar range in cell-free and cellular assays. The choice of inhibitor for further research and development will depend on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the specific therapeutic application. The data and protocols presented in this guide provide a foundation for the objective comparison of these promising immunomodulatory agents.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRI-C21095 | CD40-CD40L inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suramin inhibits the CD40-CD154 costimulatory interaction: a possible mechanism for immunosuppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (Rac)-BIO8898 | TargetMol [targetmol.com]
- 10. cenmed.com [cenmed.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DRI-C21045 | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 13. CD40 Induces Apoptosis in Carcinoma Cells through Activation of Cytotoxic Ligands of the Tumor Necrosis Factor Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD40L induces multidrug resistance to apoptosis in breast carcinoma and lymphoma cells through caspase independent and dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Role of CD40(L)-TRAF signaling in inflammation and resolution—a double-edged sword [frontiersin.org]
- 16. abeomics.com [abeomics.com]
- 17. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of (Rac)-BIO8898 on CD40 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Rac)-BIO8898, a small molecule inhibitor of the CD40-CD40L interaction, with other notable small molecule inhibitors. The data presented is based on available experimental evidence to assist researchers in evaluating its potential for their studies.
Introduction to CD40 Signaling and Inhibition
The interaction between CD40 on antigen-presenting cells and its ligand, CD40L (CD154), on T cells is a critical co-stimulatory signal in the adaptive immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors offer a promising alternative to antibody-based therapies by potentially reducing the risk of thromboembolic complications and offering better tissue penetration.
(Rac)-BIO8898 is a synthetic organic molecule that inhibits the CD40-CD40L interaction.[1][2][3] Its mechanism of action involves intercalating between two subunits of the CD40L trimer, which disrupts its native three-fold symmetry and prevents its binding to CD40.[1][2]
Comparative Analysis of Small Molecule Inhibitors
This section compares the in vitro efficacy of (Rac)-BIO8898 with other small molecule inhibitors of the CD40-CD40L interaction, primarily the DRI-C series of compounds. It is important to note that the data presented below is compiled from different studies and a direct head-to-head comparison under identical experimental conditions is not currently available in the public domain.
Table 1: Biochemical Inhibition of CD40-CD40L Interaction
| Compound | Assay Type | IC50 | Reference |
| (Rac)-BIO8898 | DELFIA Binding Assay | ~25 µM | [1] |
| DRI-C21045 | ELISA | 0.17 µM | [4][5] |
| DRI-C21095 | ELISA | 19 nM | [6][7] |
| DRI-C21041 | ELISA | 87 nM | [6][7] |
Table 2: Cellular Inhibition of CD40 Signaling
| Compound | Assay Type | Cell Type | IC50 | Reference |
| (Rac)-BIO8898 | CD40L-dependent Apoptosis | BHK cells | Within ~3-fold of 25 µM | [1] |
| DRI-C21045 | NF-κB Activation | HEK Blue CD40 cells | 17.1 µM | [5] |
| DRI-C21045 | B Cell Proliferation | Primary human B cells | 4.5 µM | [5] |
| DRI-C21041 | NF-κB Activation | NF-κB biosensor cells | 10.3 µM | [6][7] |
| DRI-C21041 | B Cell Proliferation | Primary human B lymphocytes | 13.2 µM | [6][7] |
| DRI-C21095 | NF-κB Activation | NF-κB biosensor cells | 6.0 µM | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
CD40-CD40L Binding Inhibition Assay (DELFIA)
This assay quantifies the ability of a compound to inhibit the binding of soluble CD40L to a CD40-Ig fusion protein.
-
Materials:
-
CD40-Ig fusion protein
-
Myc-tagged soluble CD40L (mycCD40L)
-
(Rac)-BIO8898 or other inhibitors
-
Europium-labeled anti-myc antibody
-
Assay plates
-
Wash and assay buffers
-
-
Protocol:
-
Coat the assay plate with CD40-Ig fusion protein.
-
Incubate with varying concentrations of the inhibitor.
-
Add a fixed concentration of mycCD40L (e.g., 40 ng/ml).
-
Incubate for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Europium-labeled anti-myc antibody.
-
Incubate and wash.
-
Measure the time-resolved fluorescence to quantify the amount of bound mycCD40L.
-
Calculate the IC50 value from the dose-response curve.[1]
-
NF-κB Activation Assay
This cell-based assay measures the inhibition of CD40L-induced NF-κB signaling.
-
Materials:
-
HEK Blue CD40 cells (or other suitable reporter cell line)
-
Soluble CD40L
-
Inhibitor compound
-
Cell culture medium and reagents
-
SEAP detection reagent
-
-
Protocol:
-
Plate HEK Blue CD40 cells.
-
Pre-incubate the cells with varying concentrations of the inhibitor.
-
Stimulate the cells with a fixed concentration of soluble CD40L.
-
Incubate for the appropriate time to allow for SEAP expression.
-
Collect the supernatant.
-
Add SEAP detection reagent and measure the absorbance.
-
Determine the IC50 value from the dose-response curve.[4]
-
B Cell Proliferation Assay
This assay assesses the effect of inhibitors on CD40L-induced proliferation of primary B cells.
-
Materials:
-
Isolated primary human B cells
-
Soluble CD40L
-
Inhibitor compound
-
Cell proliferation reagent (e.g., BrdU, [3H]-thymidine)
-
Cell culture medium and reagents
-
-
Protocol:
-
Culture primary human B cells in the presence of varying concentrations of the inhibitor.
-
Stimulate the cells with a fixed concentration of soluble CD40L.
-
Incubate for a period that allows for cell proliferation (e.g., 48 hours).
-
Add a proliferation reagent (e.g., BrdU) for the final hours of culture.
-
Measure the incorporation of the proliferation reagent according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.[4]
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CD40 signaling pathway and a general experimental workflow for validating inhibitors.
Caption: CD40 Signaling Pathway and (Rac)-BIO8898 Inhibition.
Caption: General experimental workflow for inhibitor validation.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 7. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Essential Control Experiments for (Rac)-BIO-8898 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for validating the mechanism of action of (Rac)-BIO-8898, an inhibitor of the CD40-CD154 co-stimulatory interaction. The experimental designs and data interpretation strategies outlined here are crucial for robust and reliable research findings in the field of targeted protein modulation.
Understanding the Mechanism of Action of (Rac)-BIO-8898
(Rac)-BIO-8898 functions through a "subunit fracture mechanism." It intercalates between two subunits of the homotrimeric CD40 ligand (CD40L), disrupting the protein's native three-fold symmetry.[1][2][3] This allosteric modulation inhibits the binding of CD40L to its receptor, CD40, with an IC50 of approximately 25 μM.[1][2][3][4][5] The binding of (Rac)-BIO-8898 is reversible and does not lead to the dissociation of the CD40L trimer.[1][2][3]
Core Principles of Control Experiments
To rigorously validate the effects of (Rac)-BIO-8898, a series of well-designed control experiments are necessary. These controls help to distinguish the specific effects of the compound from non-specific or off-target effects. The following sections detail key control experiments, their methodologies, and expected outcomes.
Verifying Target Engagement and Specificity
The initial step in characterizing (Rac)-BIO-8898 is to confirm its direct interaction with the target protein, CD40L, and to demonstrate the specificity of this interaction.
Key Experiments:
-
Co-immunoprecipitation (Co-IP): To demonstrate the interaction between (Rac)-BIO-8898 and CD40L within a cellular context.
-
Use of an Inactive Analog: To show that a structurally similar but functionally inactive compound does not produce the same effects.
-
CRISPR-Cas9 Knockout: To confirm that the observed effects are dependent on the presence of the target protein.
Table 1: Comparison of Experiments for Target Engagement and Specificity
| Experiment | Purpose | Expected Outcome with (Rac)-BIO-8898 | Expected Outcome with Negative Control |
| Co-immunoprecipitation (Co-IP) | To confirm the interaction between (Rac)-BIO-8898 and its target protein (e.g., CD40L) in a cellular lysate. | Detection of CD40L when immunoprecipitating with an antibody against a tag on a derivatized (Rac)-BIO-8898, or vice versa. | No or significantly reduced detection of CD40L. |
| Inactive Analog Control | To demonstrate that the observed biological effects are due to the specific structure and activity of (Rac)-BIO-8898. | Inhibition of CD40-CD154 interaction and downstream signaling. | No significant inhibition of the CD40-CD154 interaction or downstream effects. |
| CRISPR-Cas9 Target Knockout | To verify that the cellular phenotype observed upon treatment is a direct consequence of the compound's effect on the target protein. | The cellular effects of (Rac)-BIO-8898 are abrogated in cells lacking CD40L. | No difference in cellular phenotype between wild-type and knockout cells in the absence of the compound. |
Experimental Workflow for Validating Target Engagement
Assessing the Functional Consequences of Target Modulation
Once target engagement is confirmed, the next step is to evaluate the functional impact of (Rac)-BIO-8898 on cellular signaling pathways.
Key Experiments:
-
Western Blotting: To measure changes in the levels of downstream signaling proteins.
-
Functional Assays: To quantify the ultimate cellular response (e.g., apoptosis, cytokine production).
-
Washout Experiment: To determine the reversibility of the compound's effects.
Table 2: Comparison of Experiments for Functional Analysis
| Experiment | Purpose | Expected Outcome with (Rac)-BIO-8898 | Expected Outcome after Washout |
| Western Blotting | To quantify the levels of proteins in the signaling pathway downstream of the CD40-CD154 interaction. | Altered levels of downstream signaling proteins consistent with inhibition of the pathway. | Protein levels return to baseline, demonstrating reversibility. |
| Functional Assay (e.g., Apoptosis) | To measure the cellular consequence of inhibiting the CD40-CD154 interaction.[2][3] | Induction or inhibition of apoptosis, depending on the cell context. | The cellular phenotype reverts to the untreated state. |
| Washout Experiment | To assess the duration of the inhibitory effect and the reversibility of target engagement.[6] | The inhibitory effect on the signaling pathway diminishes over time after the compound is removed. | The functional effect of the compound is reversed. |
Signaling Pathway and Points of Intervention
Detailed Experimental Protocols
Western Blotting for Downstream Signaling Proteins
This protocol is a standard method to quantify changes in protein levels following treatment with (Rac)-BIO-8898.[7][8]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with (Rac)-BIO-8898, an inactive analog, or vehicle (DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7][11]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for downstream signaling proteins of the CD40 pathway, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence detection system and quantify band intensities. Normalize to a loading control like GAPDH or β-actin.
Co-immunoprecipitation (Co-IP) Protocol
This protocol is used to confirm the physical interaction between a compound and its target protein.[12][13][14][15]
-
Cell Treatment and Lysis: Treat cells with a tagged version of (Rac)-BIO-8898 or a control. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing Lysate: Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody against the tag on the compound (or against the target protein) to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Capture of Immune Complexes: Add protein A/G beads to pull down the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blotting using an antibody against the target protein (or the tag).
CRISPR-Cas9 Knockout Protocol Outline
This protocol allows for the generation of a target-deficient cell line to validate on-target effects.[16][17][18][19][20]
-
Guide RNA Design and Cloning: Design and clone sgRNAs targeting the gene of interest (e.g., CD40L) into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the target cells with the sgRNA/Cas9 plasmid and select for successfully transfected cells.
-
Clonal Isolation and Screening: Isolate single-cell clones and screen for the absence of the target protein by Western blotting or genomic sequencing.
-
Functional Validation: Use the validated knockout cell line in parallel with wild-type cells in functional assays with (Rac)-BIO-8898.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. (Rac)-BIO8898 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2bscientific.com [2bscientific.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
A Comparative Guide to (Rac)-BIO8898 and Other Small Molecule Inhibitors of the CD40L Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between CD40 and its ligand, CD40L (also known as CD154), is a critical co-stimulatory signaling pathway in the immune system. Its dysregulation is implicated in various autoimmune diseases and transplant rejection, making it a prime target for therapeutic intervention. While monoclonal antibodies targeting this pathway have been developed, small molecule inhibitors offer potential advantages in terms of oral bioavailability and reduced immunogenicity. This guide provides a comparative overview of (Rac)-BIO8898, a notable small molecule inhibitor of the CD40-CD40L interaction, and other emerging small molecule alternatives, with a focus on their specificity and supporting experimental data.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors of the CD40-CD40L interaction primarily employ two distinct mechanisms. (Rac)-BIO8898 exemplifies a "subunit fracture" or "intercalation" approach. It binds within the trimeric structure of CD40L, inducing a conformational change that disrupts the native three-fold symmetry and prevents its effective binding to the CD40 receptor.[1] In contrast, other small molecules, such as the DRI-C series of compounds, are believed to bind to CD40L and allosterically inhibit the protein-protein interaction with CD40.[2]
Performance Comparison: Potency and Cellular Activity
| Compound | Target | Assay Type | Reported IC50 | Reference |
| (Rac)-BIO8898 | CD40L | Biochemical (DELFIA) | ~25 µM | [1][3] |
| Cell-based (Apoptosis) | Within 3-fold of 25 µM | [1] | ||
| DRI-C21041 | CD40-CD40L | Biochemical (ELISA) | 87 nM | [4][5] |
| Cell-based (NF-κB) | 10.3 µM | [4][5] | ||
| Cell-based (B cell proliferation) | 13.2 µM | [4] | ||
| DRI-C21095 | CD40-CD40L | Biochemical (ELISA) | 19 nM | [4][5] |
| Cell-based (NF-κB) | 6.0 µM | [4][5] | ||
| DRI-C21045 | CD40-CD40L | Cell-based (NF-κB) | Low micromolar | [2][6][7] |
Based on the available data, the DRI-C compounds, particularly in biochemical assays, demonstrate significantly higher potency (in the nanomolar range) compared to (Rac)-BIO8898 (micromolar range). However, in cell-based assays, the potencies of both classes of compounds are in the low micromolar range. This highlights the importance of evaluating inhibitor performance in a cellular context.
Specificity Profile
A critical aspect of any therapeutic inhibitor is its specificity. The DRI-C compounds have been profiled for their selectivity against other members of the TNF superfamily. For instance, DRI-C21041 and DRI-C21095 exhibited greater than 30-fold selectivity for the CD40-CD40L interaction over other TNF superfamily interactions like OX40-OX40L, BAFFR-BAFF, and TNF-R1–TNFα.[4] While specific selectivity data for (Rac)-BIO8898 against a broad panel of targets is not as extensively reported in the searched literature, its unique mechanism of action, which involves binding to a specific pocket within the CD40L trimer, suggests a potential for high specificity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these inhibitors.
Biochemical Inhibition Assay (ELISA)
This assay quantifies the ability of an inhibitor to block the binding of soluble CD40L to its receptor, CD40.
-
Plate Coating: 96-well plates are coated with a CD40-Ig fusion protein (extracellular domain of CD40 fused to the Fc portion of IgG1) and incubated overnight.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Inhibitor Incubation: Serial dilutions of the test compounds (e.g., (Rac)-BIO8898, DRI-C compounds) are prepared and added to the wells.
-
Ligand Addition: A constant concentration of biotinylated or myc-tagged soluble CD40L is added to the wells and incubated to allow binding to the coated CD40-Ig.
-
Detection:
-
For biotinylated CD40L, streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate (e.g., TMB). The colorimetric signal is proportional to the amount of bound CD40L.
-
For myc-tagged CD40L, an anti-myc antibody conjugated to a reporter enzyme (e.g., HRP or alkaline phosphatase) is used for detection.
-
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce CD40L binding by 50%, is calculated from the dose-response curve.
Cell-Based NF-κB Reporter Assay
This assay measures the functional consequence of CD40-CD40L inhibition by quantifying the activation of the downstream NF-κB signaling pathway.
-
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing human CD40 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element is used.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitors.
-
Stimulation: The cells are then stimulated with a constant concentration of soluble CD40L to induce NF-κB activation.
-
SEAP Detection: After a suitable incubation period, the cell culture supernatant is collected, and the SEAP activity is measured using a chemiluminescent or colorimetric substrate.
-
Data Analysis: The IC50 value is determined by plotting the SEAP activity against the inhibitor concentration.
B Cell Proliferation Assay
This assay assesses the inhibitor's ability to block CD40L-induced B lymphocyte proliferation.
-
B Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: B cells are cultured in 96-well plates in the presence of IL-4 to promote survival.
-
Inhibitor and Stimulant Addition: The cells are treated with serial dilutions of the test compounds followed by stimulation with soluble CD40L.
-
Proliferation Measurement: After several days of incubation, cell proliferation is measured using a standard method such as the incorporation of tritiated thymidine (B127349) ([³H]-thymidine) or a colorimetric assay like MTS or WST-1.
-
Data Analysis: The amount of proliferation is quantified, and the IC50 value is calculated from the dose-response curve.
Visualizing the Landscape
To better understand the context of (Rac)-BIO8898's function, the following diagrams illustrate the CD40-CD40L signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: CD40-CD40L signaling pathway and the inhibitory action of (Rac)-BIO8898.
Caption: Experimental workflow for comparing CD40L inhibitors.
Conclusion
(Rac)-BIO8898 is a valuable tool for studying the CD40-CD40L interaction, with a well-characterized mechanism of action. The available data suggests that other small molecule inhibitors, such as the DRI-C series, may offer higher potency in biochemical assays. However, a comprehensive and direct comparative analysis under identical experimental conditions is necessary to definitively conclude on the superiority of one compound over another. For researchers and drug developers, the choice of inhibitor will depend on the specific application, whether it be for in vitro mechanistic studies or as a starting point for the development of a therapeutic with optimal potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein should facilitate such comparative evaluations.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 5. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Item - Small-Molecule Inhibitors of the CD40âCD40L Costimulatory ProteinâProtein Interaction - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to the Cross-Reactivity of (Rac)-BIO8898 with TNF Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Rac)-BIO8898, a known inhibitor of the tumor necrosis factor (TNF) family member CD40 Ligand (CD40L), and its potential cross-reactivity with other members of the TNF superfamily. While direct experimental data on the cross-reactivity of (Rac)-BIO8898 is limited in publicly available literature, this document synthesizes existing structural and functional data to offer a predictive comparison. This guide is intended to inform research and development efforts by highlighting potential off-target effects and opportunities for broader therapeutic applications of similar small molecule inhibitors that target the trimeric interface of TNF family cytokines.
Introduction to (Rac)-BIO8898
(Rac)-BIO8898 is a potent small molecule inhibitor of the protein-protein interaction between CD40L (also known as CD154) and its receptor, CD40.[1][2][3][4][5] It functions through a unique "subunit fracture" mechanism, where the molecule intercalates between two of the three subunits of the homotrimeric CD40L protein.[2][3] This binding event disrupts the native three-fold symmetry of the CD40L trimer, thereby inhibiting its ability to bind to the CD40 receptor and initiate downstream signaling.[2][4]
Basis for Potential Cross-Reactivity
The potential for (Rac)-BIO8898 to cross-react with other members of the TNF family stems from the structural conservation of the binding pocket it occupies on CD40L. Research suggests that a set of core aromatic residues within the trimer interface is conserved across a subset of TNF family cytokines.[2][3][4] This conserved "hot-spot" may represent a generic binding site for trimer-disrupting small molecules, implying that (Rac)-BIO8898 could exhibit inhibitory activity against other TNF family members that share this structural feature.
Comparative Analysis: CD40L vs. Other TNF Family Members
The following table summarizes the known activity of (Rac)-BIO8898 against CD40L and provides a predictive comparison of its potential activity against two other prominent members of the TNF family: Tumor Necrosis Factor-alpha (TNF-α) and Lymphotoxin-alpha (LT-α, also known as TNF-β).
| Feature | CD40 Ligand (CD40L) | Tumor Necrosis Factor-alpha (TNF-α) | Lymphotoxin-alpha (LT-α) |
| (Rac)-BIO8898 Activity | Inhibitor | Potentially Inhibitory | Potentially Inhibitory |
| Known IC50 | ~25 µM (for inhibiting sCD40L binding to CD40-Ig)[1][2][4] | Not reported | Not reported |
| Mechanism of Action | Intercalates between subunits, disrupting the trimer symmetry[2][3] | Predicted to be similar, by targeting a conserved hydrophobic pocket at the trimer interface. | Predicted to be similar, by targeting a conserved hydrophobic pocket at the trimer interface. |
| Key Receptors | CD40 | TNFR1, TNFR2 | TNFR1, TNFR2, HVEM |
| Primary Biological Functions | Co-stimulation of B cells, macrophages, dendritic cells; adaptive immunity. | Pro-inflammatory responses, apoptosis, cell survival. | Lymphoid organ development, immune regulation, inflammation. |
Note: The potential inhibitory activity of (Rac)-BIO8898 against TNF-α and LT-α is speculative and based on the hypothesis of a conserved binding site. Further experimental validation is required to confirm these predictions.
Signaling Pathways
The following diagrams illustrate the signaling pathways of CD40L, TNF-α, and LT-α. Understanding these pathways is crucial for predicting the potential functional consequences of cross-inhibition by (Rac)-BIO8898.
Experimental Protocols
The following are summaries of the key experimental protocols that could be adapted to assess the cross-reactivity of (Rac)-BIO8898 with other TNF family members.
Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) for Binding Inhibition
This assay is used to quantify the inhibition of the interaction between a TNF family ligand and its receptor.
-
Principle: A receptor-Ig fusion protein is coated onto a microplate. The corresponding myc-tagged TNF family ligand is then added in the presence of varying concentrations of the test compound (e.g., (Rac)-BIO8898). The amount of bound ligand is detected using a europium-labeled anti-myc antibody. The time-resolved fluorescence of europium is proportional to the amount of bound ligand.
-
Workflow:
-
Coat high-binding microplate wells with the receptor-Ig fusion protein (e.g., CD40-Ig, TNFR1-Ig).
-
Block non-specific binding sites.
-
Add the myc-tagged TNF family ligand (e.g., myc-CD40L, myc-TNF-α) pre-incubated with a dilution series of (Rac)-BIO8898.
-
Incubate to allow binding.
-
Wash to remove unbound ligand.
-
Add europium-labeled anti-myc antibody.
-
Incubate to allow antibody binding.
-
Wash to remove unbound antibody.
-
Add enhancement solution to release europium ions.
-
Read time-resolved fluorescence.
-
Calculate IC50 values from the dose-response curve.
-
Cell-Based Functional Assay (Apoptosis Assay)
This assay measures the ability of a compound to inhibit the biological function of a TNF family member, such as inducing apoptosis.
-
Principle: Certain cell lines, when engineered to express a specific TNF receptor, undergo apoptosis upon stimulation with the corresponding ligand. An inhibitor of this interaction will rescue the cells from apoptosis. Cell viability can be quantified using a colorimetric assay such as MTT.
-
Workflow:
-
Seed a suitable cell line (e.g., BHK cells transfected with a chimeric TNF receptor) in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the TNF family ligand (e.g., CD40L, TNF-α) in the presence of varying concentrations of (Rac)-BIO8898. A protein synthesis inhibitor like cycloheximide (B1669411) may be required to sensitize the cells to apoptosis.
-
Incubate for a period sufficient to induce apoptosis (e.g., 48-72 hours).
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability relative to untreated controls and determine the IC50 of the inhibitor.
-
Conclusion
(Rac)-BIO8898 represents a class of small molecule inhibitors that target the conserved trimeric structure of TNF family ligands. While its inhibitory activity has been characterized for CD40L, the structural similarities across the TNF superfamily suggest a potential for cross-reactivity with other members such as TNF-α and LT-α. This predictive comparison guide highlights the need for further experimental investigation into the selectivity profile of (Rac)-BIO8898 and similar compounds. Such studies will be invaluable for understanding their full therapeutic potential and any potential off-target effects, thereby guiding the development of more specific and effective immunomodulatory therapies.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to (Rac)-BIO8898: In Vitro Profile vs. In Vivo Performance of Alternative CD40-CD40L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule (Rac)-BIO8898 with alternative inhibitors of the CD40-CD40L signaling pathway. While direct in vivo efficacy data for (Rac)-BIO8898 is not publicly available, this document serves to contextualize its in vitro activity by comparing it with the established in vivo performance of other well-characterized inhibitors, namely the anti-CD40L monoclonal antibody MR-1 and the small molecules DRI-C21041 and DRI-C21095.
The CD40-CD40L (also known as CD154) interaction is a critical co-stimulatory pathway in the adaptive immune response, making it a key target for therapeutic intervention in autoimmune diseases, transplant rejection, and some cancers.[1][2] This guide presents available data in a structured format to aid researchers in evaluating the potential of these different inhibitory modalities.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for (Rac)-BIO8898 and its comparators. This allows for a side-by-side assessment of their potency and pharmacokinetic profiles.
| Compound | Type | In Vitro IC50 (CD40-CD40L Binding) | Other In Vitro Data | In Vivo Efficacy (Mouse Models) | Pharmacokinetics (Mice) |
| (Rac)-BIO8898 | Small Molecule | ~25 µM | Inhibits CD40L-induced apoptosis.[2] | Data not available. | Formulation for s.c. administration developed.[3] |
| DRI-C21041 | Small Molecule | 87 nM[4] | IC50 (NF-κB activation): 10.3 µM; IC50 (human B-cell activation): 13.2 µM.[4] | 80% islet allograft survival at day 115 (12.5 mg/kg, b.i.d., s.c.).[4] Reduced diabetes incidence in NOD mice from 80% to 60% (12.5 mg/kg, b.i.d. for 3 months).[4][5] | Elimination half-life (t½) in plasma: ~2 hours (30 mg/kg, s.c.).[4] |
| DRI-C21095 | Small Molecule | 19 nM[4] | IC50 (NF-κB activation): 6.0 µM.[4] | 50% islet allograft survival at day 60 (20 mg/kg, b.i.d., s.c.).[6] Reduced diabetes incidence in NOD mice from 80% to 25% (20 mg/kg, b.i.d. for 3 months).[4][5] | Data not fully available, but effective concentrations reached with s.c. administration.[4] |
| MR-1 | Monoclonal Antibody | Not applicable (binds CD40L) | Inhibits in vitro activation of B lymphocytes.[7][8] | Prolonged islet allograft survival (250 µ g/mouse , i.p. on days -1, 0, 3, 7).[4][6] Effectively blocked clinical progression of Experimental Autoimmune Encephalomyelitis (EAE).[9] | Data not available. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: Inhibition of the CD40-CD40L signaling pathway.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro CD40-CD40L Binding Assay (DELFIA)
This protocol describes a common method for quantifying the inhibition of the CD40-CD40L interaction.
Materials:
-
96-well microtiter plates
-
Recombinant human CD40-Ig fusion protein
-
Recombinant human soluble CD40L (myc-tagged)
-
(Rac)-BIO8898 or other test compounds
-
Europium-labeled anti-myc antibody
-
DELFIA Assay Buffer
-
DELFIA Wash Concentrate
-
DELFIA Enhancement Solution
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Coating: Coat 96-well plates with CD40-Ig fusion protein overnight at 4°C.
-
Washing: Wash plates three times with wash buffer.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of (Rac)-BIO8898 or other test compounds to the wells.
-
Ligand Addition: Add a constant concentration of myc-tagged soluble CD40L to all wells (except for blanks).
-
Incubation: Incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash plates three times to remove unbound reagents.
-
Detection Antibody: Add Europium-labeled anti-myc antibody and incubate for 1 hour at room temperature.
-
Washing: Wash plates six times.
-
Enhancement: Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.
-
Measurement: Read the time-resolved fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro CD40L-Induced Apoptosis Assay (Annexin V Staining)
This protocol outlines a method to assess the ability of a compound to inhibit CD40L-induced apoptosis.
Materials:
-
CD40-expressing cell line (e.g., certain B-cell lines or transfected cells)
-
Recombinant soluble CD40L
-
(Rac)-BIO8898 or other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture CD40-expressing cells to the desired density.
-
Treatment: Pre-incubate cells with serial dilutions of (Rac)-BIO8898 or other test compounds for 1 hour.
-
Apoptosis Induction: Add soluble CD40L to the cell cultures to induce apoptosis and incubate for the desired time (e.g., 24-48 hours). Include a positive control (CD40L alone) and a negative control (untreated cells).
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[10][11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.[10][11]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
In Vivo Administration of Anti-CD40L Antibody (MR-1) in Mice
This protocol provides a general guideline for the in vivo administration of the MR-1 antibody in mouse models.
Materials:
-
MR-1 anti-mouse CD40L antibody
-
Sterile PBS
-
Mice (strain dependent on the model)
-
Syringes and needles for injection
Procedure:
-
Antibody Preparation: Dilute the MR-1 antibody to the desired concentration in sterile PBS. A typical dose is 250 µg per mouse.[4][6]
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used and effective route.[13]
-
Dosing Schedule: A typical schedule for inhibiting an immune response is to administer the antibody on days -1, 0, 3, and 7 relative to the immune challenge (e.g., transplantation).[4][6] For established disease models, treatment can be initiated at the peak of the disease.[9]
-
Injection: Inject the prepared antibody solution into the peritoneal cavity of the mouse.
-
Monitoring: Monitor the animals according to the specific experimental endpoints (e.g., graft survival, clinical scores of disease).
In Vivo Administration of Small Molecule CD40-CD40L Inhibitors in Mice
This protocol is based on studies with DRI-C21041 and DRI-C21095 and can be adapted for other small molecule inhibitors.
Materials:
-
DRI-C21041 or DRI-C21095
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water)
-
Mice (strain dependent on the model)
-
Syringes and needles for injection
Procedure:
-
Compound Formulation: Prepare a solution of the small molecule inhibitor in the appropriate vehicle. Sonication may be required to achieve dissolution.
-
Dosing: Doses for DRI-C21041 and DRI-C21095 have ranged from 12.5 mg/kg to 20 mg/kg, administered twice daily (b.i.d.).[4][6]
-
Administration Route: Subcutaneous (s.c.) injection is a common route for these compounds.[3][4]
-
Dosing Schedule: For prophylactic treatment in transplantation models, dosing can begin one day before the procedure and continue for a defined period (e.g., 30 or 60 days).[4] For autoimmune models, treatment can be administered over several months.[4][5]
-
Injection: Inject the formulated compound subcutaneously.
-
Monitoring: Monitor the animals for the desired outcomes, such as graft survival, disease incidence, or changes in immune cell populations.[4]
Conclusion
(Rac)-BIO8898 demonstrates in vitro activity as an inhibitor of the CD40-CD40L interaction. However, the lack of in vivo data makes a direct comparison of its therapeutic potential challenging. By examining the in vivo efficacy and pharmacokinetic profiles of other CD40-CD40L inhibitors, such as the MR-1 antibody and the small molecules DRI-C21041 and DRI-C21095, researchers can gain valuable insights into the translational potential of this class of compounds. The provided data and protocols serve as a resource for the design and interpretation of future studies aimed at evaluating novel CD40-CD40L inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. InVivoMAb anti-mouse CD40L (CD154) | Bio X Cell [bioxcell.com]
- 9. Mechanisms of immunotherapeutic intervention by anti-CD40L (CD154) antibody in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. ichor.bio [ichor.bio]
Illuminating the Activity of (Rac)-BIO8898: A Comparative Guide to Biochemical Confirmation
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of biochemical assays to confirm the activity of (Rac)-BIO8898, a known inhibitor of the CD40-CD40L interaction. The following sections detail the performance of (Rac)-BIO8898 against alternative small molecule inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of (Rac)-BIO8898 and Alternatives
(Rac)-BIO8898 has been characterized as a potent inhibitor of the CD40-CD154 (CD40L) interaction with a reported IC50 value of approximately 25 µM in biochemical binding assays.[1][2][3][4] Its mechanism of action involves the disruption of the trimeric structure of the CD40 ligand, a process termed "subunit fracture".[1][2][3] This guide compares the activity of (Rac)-BIO8898 with other small molecules targeting the same protein-protein interaction.
| Compound | Target | Assay Type | Cell Line (if applicable) | IC50/EC50 | Reference |
| (Rac)-BIO8898 | CD40-CD40L | ELISA-based Binding Assay | N/A | ~25 µM | [1][2][3] |
| CD40-CD40L | Cell-based Apoptosis Assay | BHK cells | Inhibition observed | [1] | |
| Suramin | CD40-CD40L | Biochemical Binding Assay | N/A | ~50 µM | [5] |
| DRI-C21045 | CD40-CD40L | ELISA-based Binding Assay | N/A | Low µM range | [5] |
| CD40-CD40L | NF-κB Reporter Assay | HEK Blue CD40 cells | Low µM range | [5] | |
| CD40-CD40L | B Cell Proliferation Assay | Primary human B cells | Inhibition > 10 µM | [5] | |
| DRI-C21041 | CD40-CD40L | Biochemical Binding Assay | N/A | High nM to low µM | |
| DRI-C21095 | CD40-CD40L | Biochemical Binding Assay | N/A | High nM to low µM | [6] |
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below to enable researchers to reproduce and validate these findings.
ELISA-based CD40-CD40L Binding Assay
This assay quantitatively measures the inhibition of the interaction between soluble CD40L and a CD40-Ig fusion protein.
Principle: A 96-well plate is coated with a CD40-Ig fusion protein. Soluble, tagged CD40L is then added in the presence of varying concentrations of the inhibitor. The amount of bound CD40L is detected using an antibody against the tag, which is conjugated to an enzyme for colorimetric or fluorometric readout.
Protocol:
-
Coating: Coat a 96-well microplate with CD40-Ig fusion protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Ligand Incubation: Add varying concentrations of (Rac)-BIO8898 or alternative inhibitors to the wells, followed by a constant concentration of tagged soluble CD40L (e.g., myc-tagged CD40L). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add an enzyme-conjugated anti-tag antibody (e.g., HRP-conjugated anti-myc antibody) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Apoptosis Assay
This assay assesses the ability of (Rac)-BIO8898 to inhibit CD40L-induced apoptosis in a cellular context.
Principle: Cells engineered to undergo apoptosis upon CD40L stimulation are treated with CD40L in the presence or absence of the inhibitor. Cell viability is then measured to determine the extent of apoptosis inhibition.
Protocol:
-
Cell Seeding: Seed baby hamster kidney (BHK) cells stably transfected with a chimeric receptor (extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of TNFRp75) into a 96-well plate.
-
Inhibitor and Ligand Treatment: The following day, treat the cells with a constant concentration of soluble CD40L and varying concentrations of (Rac)-BIO8898. Include a protein synthesis inhibitor such as cycloheximide (B1669411) to sensitize the cells to apoptosis.
-
Incubation: Incubate the cells for 48 hours.
-
Cell Viability Measurement: Assess cell viability using a standard method such as the MTT assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570-590 nm.
-
-
Data Analysis: Normalize the absorbance values to the control (cells treated with CD40L but no inhibitor) and plot against the inhibitor concentration to evaluate the dose-dependent inhibition of apoptosis.
Visualizing the Molecular Landscape
The following diagrams illustrate the CD40-CD40L signaling pathway and the workflows for the described biochemical assays.
Caption: CD40-CD40L Signaling Pathway and Inhibition by (Rac)-BIO8898.
Caption: Workflow for the ELISA-based CD40-CD40L Binding Assay.
Caption: Workflow for the Cell-Based Apoptosis Assay.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Determining (Rac)-BIO-8898 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of (Rac)-BIO-8898, a small molecule inhibitor of the CD40-CD154 (CD40L) protein-protein interaction. An objective analysis of experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate methodology for their drug discovery needs.
Introduction to (Rac)-BIO-8898 and its Target
(Rac)-BIO-8898 is a synthetic organic molecule that inhibits the interaction between CD40 Ligand (CD40L, also known as CD154) and its receptor, CD40.[1][2][3][4] This interaction is a critical co-stimulatory signal in the immune system, and its inhibition has therapeutic potential in autoimmune diseases.[3][5] (Rac)-BIO-8898 acts by intercalating between the subunits of the homotrimeric CD40L, inducing a conformational change that disrupts its binding to CD40.[1][3][4] Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of (Rac)-BIO-8898 to be approximately 25 µM.[1][3][4]
Confirming that a compound like (Rac)-BIO-8898 engages its intended target within a cellular context is a crucial step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a native cellular environment.[6][7]
Principles of Target Engagement Assays
The fundamental principle behind many target engagement assays is ligand-induced stabilization. When a small molecule binds to its protein target, it can alter the protein's stability against thermal denaturation or proteolytic degradation. This change in stability is then measured to confirm a direct interaction.
Comparison of Target Engagement Methodologies
This guide compares CETSA with three alternative methods for assessing the target engagement of (Rac)-BIO-8898: a biochemical binding assay, Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR).
| Feature | Cellular Thermal Shift Assay (CETSA) | Biochemical Binding Assay (ELISA-based) | Drug Affinity Responsive Target Stability (DARTS) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization of the target protein in cells or cell lysates.[6][8] | Competitive binding between the inhibitor and a labeled ligand to the purified target protein. | Ligand-induced stabilization of the target protein against proteolysis in cell lysates. | Change in refractive index upon binding of the analyte (inhibitor) to the immobilized ligand (target protein).[4][9] |
| Environment | Intact cells or cell lysates, providing a more physiologically relevant context.[6] | In vitro, using purified recombinant proteins. | Cell lysates. | In vitro, using a purified, immobilized target protein.[9] |
| Labeling | Label-free for both the compound and the target.[7] | Requires labeled components (e.g., biotin, europium). | Label-free for the compound. | Label-free for the compound.[9] |
| Throughput | Moderate to high, with formats like HT-CETSA available.[10] | High. | Low to moderate. | Low to moderate. |
| Data Output | Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRFCETSA) giving an apparent EC50.[11] | IC50 value. | Proteolysis protection pattern. | Association (ka), dissociation (kd) rates, and affinity (KD).[4] |
| Advantages | - Measures target engagement in a cellular context.[6]- No need for compound or protein modification.[7]- Can be used to assess compound permeability. | - High throughput.- Well-established methodology. | - Label-free for the compound.- Can identify unknown targets. | - Provides detailed kinetic information.[4]- Real-time measurement.[9] |
| Limitations | - Not all proteins exhibit a clear thermal shift.- Requires a specific antibody for detection (Western blot-based). | - In vitro assay may not reflect cellular activity.- Prone to artifacts from purified proteins. | - Performed in cell lysates, not intact cells.- May not be suitable for all proteins. | - Requires purified protein.- Protein immobilization can affect its activity. |
Experimental Data
Biochemical Assay Data for (Rac)-BIO-8898
| Compound | Target | Assay Type | IC50 | Reference |
| (Rac)-BIO-8898 | CD40L | DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) | ~25 µM | --INVALID-LINK--[3] |
Illustrative CETSA Data for (Rac)-BIO-8898
The following data are hypothetical but plausible, based on the principles of CETSA and the known biochemical potency of (Rac)-BIO-8898.
Melt Curve Analysis:
| Temperature (°C) | % Soluble CD40L (Vehicle) | % Soluble CD40L (100 µM (Rac)-BIO-8898) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 90 |
| 55 | 50 (Tagg) | 75 |
| 60 | 20 | 50 (Tagg) |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
This illustrative data shows a thermal shift (ΔTagg) of approximately 5°C, indicating target engagement.
Isothermal Dose-Response Analysis (at 58°C):
| (Rac)-BIO-8898 Conc. (µM) | % Soluble CD40L |
| 0 | 30 |
| 1 | 35 |
| 10 | 50 |
| 25 | 65 |
| 50 | 78 |
| 100 | 85 |
| 200 | 88 |
This illustrative data would yield an apparent cellular EC50, reflecting the concentration of (Rac)-BIO-8898 required to stabilize 50% of the cellular CD40L at the tested temperature.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a standard Western blot-based CETSA.
-
Cell Culture and Treatment:
-
Culture cells expressing CD40L (e.g., activated T-cells or a relevant cell line) to 70-80% confluency.
-
Treat cells with varying concentrations of (Rac)-BIO-8898 or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for CD40L and a loading control (e.g., actin).
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of soluble CD40L at each temperature.
-
Biochemical Binding Assay (ELISA-based) Protocol
-
Plate Coating: Coat a 96-well plate with CD40-Ig fusion protein and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Add varying concentrations of (Rac)-BIO-8898 to the wells.
-
Ligand Addition: Add a constant concentration of myc-tagged soluble CD40L to the wells and incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a europium-labeled anti-myc antibody and incubate for 1 hour.
-
Wash the plate and add an enhancement solution.
-
Measure the time-resolved fluorescence to quantify the amount of bound CD40L.
-
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable model to determine the IC50.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation: Prepare a cell lysate from cells expressing CD40L in a suitable lysis buffer without proteases.
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of (Rac)-BIO-8898 or vehicle for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined time (e.g., 10-30 minutes) at room temperature.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Western Blot Analysis: Analyze the samples by Western blotting as described in the CETSA protocol to detect the amount of full-length, undigested CD40L.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Immobilize purified recombinant CD40L onto the chip surface.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject a series of concentrations of (Rac)-BIO-8898 in a suitable running buffer over the chip surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
-
Regeneration: After each injection, regenerate the chip surface to remove the bound analyte using a suitable regeneration solution.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: (Rac)-BIO-8898 Inhibition of the CD40L-CD40 Signaling Pathway.
Caption: Logical Comparison of Target Engagement Assay Principles.
Conclusion
The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the target engagement of (Rac)-BIO-8898 with CD40L in a cellular environment. Its label-free nature and ability to be performed in intact cells offer significant advantages over traditional in vitro biochemical assays. While CETSA provides a clear demonstration of target binding, complementary techniques such as Surface Plasmon Resonance can offer more detailed kinetic information. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of the drug discovery process. This guide provides the necessary information for researchers to make an informed decision on the most suitable approach for their studies of (Rac)-BIO-8898 and other small molecule inhibitors.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 2. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-BIO8898: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (Rac)-BIO8898, a CD40-CD154 co-stimulatory interaction inhibitor. While a specific Safety Data Sheet (SDS) for (Rac)-BIO8898 is not publicly available, the following protocols are based on general best practices for chemical waste management and are intended to provide essential safety and logistical information.
Crucially, before proceeding with any disposal protocol, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for (Rac)-BIO8898 from the supplier. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal considerations, which supersede any general guidance.
Key Compound Information
Below is a summary of publicly available information for (Rac)-BIO8898.
| Property | Value | Source |
| CAS Number | 402564-79-8 | MedChemExpress, Chemsrc |
| Molecular Formula | C₅₃H₆₄N₈O₆ | MedChemExpress |
| Molecular Weight | 909.13 g/mol | MedChemExpress |
| Biological Activity | Inhibitor of CD40-CD154 co-stimulatory interaction. | MedChemExpress, Chemsrc |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | MedChemExpress |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month. | MedChemExpress |
Step-by-Step Disposal Protocol for (Rac)-BIO8898
The disposal of any chemical, including (Rac)-BIO8898, must be approached with a clear understanding of its potential hazards to ensure safe and compliant waste management.
1. Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific instructions on the hazards associated with (Rac)-BIO8898 and the recommended disposal methods.
2. Identify and Segregate the Waste:
-
Unused Product: Unwanted or expired (Rac)-BIO8898 should be treated as chemical waste. Do not dispose of it in regular trash or down the drain.[1]
-
Contaminated Materials: Any materials that have come into contact with (Rac)-BIO8898, such as personal protective equipment (PPE), pipette tips, and empty containers, should also be disposed of as hazardous waste.
-
Solutions: Solutions containing (Rac)-BIO8898 should be collected as liquid chemical waste.
3. Use Appropriate Waste Containers:
-
Liquid Waste: Collect in a chemically resistant container with a secure, screw-on cap. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(Rac)-BIO8898".[1]
-
Solid Waste: Collect contaminated lab supplies in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[1]
4. Store Waste Safely:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Ensure the storage area is known to all laboratory personnel and is regularly inspected by your institution's Environmental Health and Safety (EHS) department.[1]
5. Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility.[1]
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical steps for the proper disposal of (Rac)-BIO8898.
Caption: Logical workflow for the safe disposal of (Rac)-BIO8898.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS, researchers can ensure the safe and environmentally responsible disposal of (Rac)-BIO8898.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
